Disperse Red 13
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-2-20(9-10-22)13-5-3-12(4-6-13)18-19-16-8-7-14(21(23)24)11-15(16)17/h3-8,11,22H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJPWLNPOFOBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038915, DTXSID00859797 | |
| Record name | C.I. Disperse Red 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Disperse red 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3180-81-2, 590401-75-5 | |
| Record name | Disperse Red 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3180-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Red 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Red 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5038915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Disperse red 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GO3E3725A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Characteristics and Biological Activity of 3,3'-Diindolylmethane (DIM)
A Note on CAS Number 3180-81-2: The provided CAS number, 3180-81-2, corresponds to the compound Disperse Red 13 , a monoazo dye used in the textile industry. Given the request for information on signaling pathways and the target audience of researchers and drug development professionals, it is highly probable that the intended compound of interest is 3,3'-Diindolylmethane (DIM) , a well-studied phytochemical with the CAS number 1968-05-4 . This guide will therefore focus extensively on the physicochemical properties and biological activities of DIM, while also providing a brief summary of this compound for clarity.
Physicochemical Data for this compound (CAS 3180-81-2)
This compound is an organic dye. Its primary application is in the dyeing of synthetic fibers, particularly polyester.
| Property | Value |
| Molecular Formula | C₁₆H₁₇ClN₄O₃ |
| Molecular Weight | 348.78 g/mol |
| Appearance | Dark red powder |
| Melting Point | 122-129 °C |
| Boiling Point | 547.7 ± 50.0 °C (Predicted) |
| Water Solubility | 11.51 µg/L at 25 °C |
| Solubility | Soluble in ethanol, acetone, benzene, and chlorinated solvents. |
| pKa | 14.53 ± 0.10 (Predicted) |
| LogP | 5.00540 |
Core Technical Guide: 3,3'-Diindolylmethane (DIM, CAS 1968-05-4)
Introduction
3,3'-Diindolylmethane (DIM) is a natural bioactive compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] DIM has garnered significant interest in the scientific community for its potential antineoplastic and chemopreventive properties.[2][3][4][5] It modulates multiple cellular signaling pathways that are crucial in the development and progression of cancer, making it a subject of extensive research for drug development.
Physicochemical Characteristics of DIM
DIM is a white to off-white crystalline solid. Its lipophilic nature results in poor aqueous solubility, which presents challenges for its formulation and bioavailability.
Table of Physicochemical Properties for 3,3'-Diindolylmethane (DIM)
| Property | Value | Reference(s) |
| CAS Number | 1968-05-4 | |
| Molecular Formula | C₁₇H₁₄N₂ | |
| Molecular Weight | 246.31 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 161-168 °C | |
| Boiling Point | 230 °C at 0.01 Torr | |
| UV/Vis (λmax) | 225, 283 nm | |
| pKa | 16.91 ± 0.30 (Predicted) | |
| LogP | 4.05 | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | DMSO: ~30 mg/mL to ≥ 100 mg/mLDMF: ~30 mg/mLEthanol: ~15 mg/mLChloroform: Sparingly solubleMethanol: Slightly soluble | |
| Aqueous Buffer Solubility | 1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL |
Experimental Protocols
This protocol outlines the equilibrium solubility determination of DIM, a standard method for assessing the solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess of crystalline DIM to a known volume of the selected solvent (e.g., DMSO, ethanol, or an aqueous buffer) in a sealed, inert vial.
-
Equilibration: Agitate the vial in a temperature-controlled shaker or incubator at a consistent temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a suitable syringe filter (e.g., 0.22 µm) to separate the saturated solution from the excess solid.
-
Quantification: Carefully collect the clear supernatant. Analyze the concentration of DIM in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of DIM in the specified solvent at that temperature.
This protocol describes a standard method for determining the melting point range of a solid organic compound like DIM.
Principle: A small, powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the onset of melting to complete liquefaction is observed.
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry DIM onto a clean surface. Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.
-
Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: Place the assembly into a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.
-
Determination: Heat the apparatus rapidly at first to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Modulation of Cellular Signaling Pathways
DIM exerts its biological effects by modulating a variety of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Key Signaling Pathways Affected by DIM:
-
PI3K/Akt Pathway: DIM has been shown to inhibit the activation of the PI3K/Akt signaling cascade, which is a critical pathway for cell survival and proliferation. By downregulating Akt activation, DIM can promote apoptosis in cancer cells.
-
MAPK/ERK Pathway: DIM can also decrease the activation of the p44/42 MAPK (ERK1/2) pathway, another crucial regulator of cell growth and division.
-
NF-κB Signaling: In some contexts, DIM inhibits NF-κB signaling, a pathway that plays a significant role in inflammation and cell survival.
-
Androgen Receptor (AR) Signaling: DIM acts as a potent androgen receptor antagonist, which is particularly relevant in prostate cancer. It can inhibit the translocation of AR to the nucleus and suppress the transcription of AR target genes.
-
Estrogen Receptor (ER) Signaling: DIM can modulate estrogen receptor signaling, which is a key mechanism in its effects on hormone-related cancers like breast cancer.
Protocols for Biological Evaluation
This protocol is a standard colorimetric assay to assess the effect of DIM on cell viability and to determine its IC₅₀ value.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
DIM Treatment: Prepare serial dilutions of a DIM stock solution (typically in DMSO) in a complete culture medium. Replace the existing medium with the medium containing various concentrations of DIM or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by DIM, such as Akt and ERK.
Methodology:
-
Cell Treatment and Lysis: Treat cells with DIM for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
This protocol provides a general framework for evaluating the antitumor efficacy of DIM in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
DIM Administration: Administer DIM to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after a set number of weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, or histology).
References
- 1. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 2. 3,3'-Diindolylmethane CAS#: 1968-05-4 [m.chemicalbook.com]
- 3. 3,3'-Diindolylmethane | 1968-05-4 [chemicalbook.com]
- 4. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3'-Diindolylmethane (DIM), antitumor agent (CAS 1968-05-4) | Abcam [abcam.com]
In-Depth Technical Guide: Physicochemical Properties of C.I. 11115
This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound C.I. 11115, also known as Disperse Red 13. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and analysis.
Quantitative Data Summary
The fundamental physicochemical properties of C.I. 11115 are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₇ClN₄O₃[1][2][3] |
| Molecular Weight | 348.78 g/mol [1][2] |
| Synonyms | This compound, SETACYL RED 2B, CELLITON RUBINE B, ACETAMINE RUBINE B |
| CAS Number | 3180-81-2 |
Experimental Protocols
The determination of the molecular formula and weight of a compound like C.I. 11115 typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for determining the elemental composition and exact mass of a molecule, from which the molecular formula can be deduced. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis.
The molecular weight is then calculated based on the confirmed molecular formula using the standard atomic weights of the constituent elements.
Logical Relationship Diagram
The following diagram illustrates the logical workflow from compound identification to the determination of its molecular properties.
References
An In-depth Technical Guide on the Spectroscopic Properties of Disperse Red 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maximum absorption wavelength (λmax) of the azo dye Disperse Red 13 (C.I. 11115) in various solvents. The document details the phenomenon of solvatochromism, presents available spectroscopic data, outlines a general experimental protocol for λmax determination, and includes visualizations of key concepts and workflows.
Introduction
This compound is a monoazo dye characterized by its vibrant red color and its application in dyeing synthetic fibers, particularly polyesters. Its molecular structure, featuring a nitro group and a chloro group on the phenyl ring of the diazonium component and an N-ethyl-N-(2-hydroxyethyl)amino group on the coupling component, gives rise to its specific colorimetric properties. The interaction of the dye molecule with the surrounding solvent molecules can influence its electronic structure and, consequently, its absorption spectrum. This phenomenon, known as solvatochromism, is of significant interest in various fields, including analytical chemistry, materials science, and toxicology.
Solvatochromism of this compound
Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents. This change is observed as a shift in the absorption or emission spectra of the substance. The position of the maximum absorption wavelength (λmax) of a dye like this compound is sensitive to the polarity of the solvent. This is due to the differential solvation of the ground and excited electronic states of the dye molecule.
Generally, azo dyes exhibit positive solvatochromism, where the λmax shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This is because the excited state of the dye molecule is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. However, the specific nature and magnitude of the solvatochromic shift depend on the intricate interplay of solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.
Quantitative Data on λmax of this compound
The available experimental data for the λmax of this compound in different solvents is limited in the scientific literature. While a λmax of 503 nm is frequently cited by commercial suppliers, the solvent used for this measurement is often not specified. Qualitative descriptions indicate that this compound dissolves in ethanol and acetone to produce a "deep red" solution.[1]
The following table summarizes the currently available quantitative data. Researchers are encouraged to determine the λmax in their specific solvent systems experimentally.
| Solvent | λmax (nm) | Reference |
| Not Specified | 503 | |
| Ethanol | Deep Red (Qualitative) | [1] |
| Acetone | Deep Red (Qualitative) | [1] |
| Methanol | No specific value found | |
| Chloroform | No specific value found | |
| DMSO | No specific value found | |
| Acetonitrile | No specific value found | |
| Toluene | No specific value found | |
| Cyclohexane | No specific value found |
Experimental Protocol for λmax Determination
The following is a generalized experimental protocol for determining the λmax of a disperse dye like this compound using a UV-Vis spectrophotometer.
1. Materials and Equipment:
-
This compound dye
-
Spectrophotometric grade solvents (e.g., ethanol, acetone, methanol, etc.)
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure the dye is completely dissolved. Sonication may be used to aid dissolution.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time. Set the wavelength range for scanning (e.g., 300-700 nm for a red dye).
-
Blank Measurement: Fill a cuvette with the pure solvent that was used to prepare the dye solutions. Place the cuvette in the reference beam of the spectrophotometer and use it to zero the instrument (baseline correction).
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.
-
Wipe the optical surfaces of the cuvette with a lint-free tissue.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan the absorbance of the solution over the selected wavelength range.
-
-
Data Analysis:
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
Repeat the measurement for the other concentrations to ensure the λmax is consistent.
-
Visualizations
Caption: A diagram illustrating the effect of solvent polarity on the energy gap and λmax of a dye.
Caption: A workflow for the experimental determination of λmax.
Biological Activity and Potential Signaling Pathways
While this guide focuses on the solvatochromic properties of this compound, it is important for researchers, particularly those in drug development, to be aware of its biological activities. Studies have shown that this compound can exhibit mutagenic and genotoxic effects. It has been found to induce chromosomal damage in human lymphocytes and has shown mutagenic activity in the Salmonella/microsome assay. Furthermore, research on the structurally similar Disperse Red 1 has indicated cytotoxic and genotoxic effects on mouse germ cells.
The precise signaling pathways affected by this compound are not well-elucidated in the current literature. However, the genotoxicity of some azo dyes has been linked to their ability to bind to DNA, potentially leading to DNA damage and the activation of cellular stress responses. Azo dyes can be metabolized by azoreductases in the gut microbiota and the liver, leading to the formation of aromatic amines, which are often the ultimate carcinogenic species. These metabolites can induce oxidative stress and inflammatory responses. For instance, some azo dyes have been shown to impact the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.
Caption: A conceptual diagram of the potential cytotoxic mechanisms of this compound.
Conclusion
This technical guide has summarized the available information on the λmax of this compound in different solvents, highlighting the need for further experimental investigation to fully characterize its solvatochromic behavior. A general protocol for the experimental determination of λmax has been provided to facilitate such studies. Additionally, the known biological activities of this compound and related azo dyes have been discussed to inform researchers of its potential toxicological implications. The provided visualizations aim to clarify the concepts of solvatochromism, the experimental workflow for its characterization, and the potential cellular effects of this dye.
References
Solubility of Disperse Red 13 in Ethanol and Acetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 13 (C.I. 11115), a monoazo dye, sees application in various industrial and research settings, including textile dyeing and as a component in nonlinear optical materials. Understanding its solubility in common organic solvents is crucial for its effective use and for the development of new applications. This technical guide provides a comprehensive overview of the solubility of this compound in ethanol and acetone. While qualitative data indicates solubility, this guide addresses the notable absence of specific quantitative solubility data in publicly available literature. To empower researchers, a detailed, generalized experimental protocol for determining the solubility of disperse dyes using UV-Vis spectrophotometry is provided, along with a logical workflow diagram.
Introduction
This compound, with the chemical formula C₁₆H₁₇ClN₄O₃, is a dark red powder known for its low water solubility, a characteristic feature of disperse dyes.[1] It is qualitatively described as being soluble in ethanol and giving a deep red solution in acetone.[2][3] However, for scientific research, process development, and quality control, precise quantitative solubility data are indispensable. Such data allows for the preparation of solutions with accurate concentrations, which is fundamental for applications ranging from toxicological studies to the formulation of dye-containing materials.
This guide aims to collate the available information on the solubility of this compound in ethanol and acetone and to provide a practical, detailed methodology for researchers to determine these values experimentally.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of this compound in ethanol and acetone. While sources confirm its solubility in these organic solvents, they do not provide numerical values (e.g., in g/L or mg/mL) at various temperatures.[2][3]
For illustrative purposes, the following table demonstrates how such data would be presented. The values within are hypothetical and should be determined experimentally.
| Solvent | Temperature (°C) | Solubility (g/L) - Hypothetical | Molar Solubility (mol/L) - Hypothetical |
| Ethanol | 25 | 1.5 | 0.0043 |
| Ethanol | 50 | 3.8 | 0.0109 |
| Acetone | 25 | 4.2 | 0.0120 |
| Acetone | 50 | 8.5 | 0.0244 |
| Note: These values are for illustrative purposes only and are not based on experimental data. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent such as ethanol or acetone using the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is widely applicable for colored compounds.
Materials and Instrumentation
-
This compound: High purity standard
-
Solvents: HPLC or analytical grade ethanol and acetone
-
Instrumentation:
-
Analytical balance (± 0.0001 g)
-
UV-Vis spectrophotometer
-
Shaking incubator or constant temperature water bath with orbital shaker
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Centrifuge (optional)
-
Methodology
Step 1: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL volumetric flask) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the same solvent.
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a mid-range concentration standard across the UV-Vis spectrum.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert Law. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
Step 2: Saturation and Equilibration
-
Sample Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Seal the flasks to prevent solvent evaporation and place them in a shaking incubator or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Step 3: Sample Collection and Analysis
-
Sample Withdrawal: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.
-
Dilution (if necessary): Dilute the clear, saturated solution with the solvent to an extent that its absorbance falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
Step 4: Calculation of Solubility
-
Concentration Determination: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Quantum Chemical Insights into Disperse Red 13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 13 (DR13), a monoazo dye, is a prominent member of the disperse class of colorants, widely utilized in the textile industry for dyeing polyester and acetate fibers. Beyond its traditional application, the unique electronic and optical properties of DR13 have garnered significant interest in advanced materials science, particularly in the development of non-linear optical (NLO) materials. The core of these properties lies in its molecular structure, characterized by a donor-π-acceptor (D-π-A) system. Understanding the intricate relationship between the molecular geometry, electronic structure, and the macroscopic properties of DR13 is paramount for its application in novel technologies, including optical data storage and switching devices.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the fundamental characteristics of such molecules. These computational methods allow for the precise determination of molecular geometries, electronic properties, and spectroscopic behavior, offering insights that complement and guide experimental investigations. This technical guide provides an in-depth overview of the application of quantum chemical calculations to unravel the properties of this compound, presenting a summary of the expected quantitative data, detailing the computational methodologies, and visualizing the typical workflow. While specific, comprehensive computational data for this compound is not extensively available in public literature, this guide is structured based on established computational protocols for analogous azo dyes, particularly the closely related Disperse Red 1 acrylate.
Data Presentation: Calculated Molecular Properties
Quantum chemical calculations yield a wealth of quantitative data that describe the molecular structure and electronic properties of this compound. This data is crucial for understanding its behavior and for the rational design of new materials with tailored characteristics. The following tables summarize the key parameters typically obtained from such calculations.
Table 1: Optimized Molecular Geometry Parameters
This table presents the key bond lengths and dihedral angles that define the three-dimensional structure of the molecule. Geometry optimization is a fundamental step that locates the minimum energy conformation of the molecule.
| Parameter | Atom Pair/Group | Typical Calculated Value (Å or Degrees) |
| Bond Lengths | ||
| C-N (azo) | ~1.25 - 1.30 | |
| N=N (azo) | ~1.25 | |
| C-Cl | ~1.75 | |
| C-N (amine) | ~1.40 | |
| C-O (hydroxyl) | ~1.43 | |
| Dihedral Angles | ||
| Phenyl-N=N-Phenyl | ~0 - 10 (for trans isomer) |
Table 2: Electronic and Spectroscopic Properties
This table summarizes the key electronic and optical properties derived from DFT and Time-Dependent DFT (TD-DFT) calculations. These parameters are essential for understanding the color, reactivity, and non-linear optical response of the dye.
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -5.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 3.0 to 3.5 eV |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | > 5 Debye |
| Maximum Absorption Wavelength (λmax) | Wavelength of maximum light absorption in the UV-Vis spectrum | ~ 480 - 520 nm |
| Oscillator Strength (f) | Theoretical intensity of the electronic transition | > 0.5 |
Experimental and Computational Protocols
The accurate prediction of this compound's properties relies on well-defined computational methodologies. The following section details the typical workflow and theoretical approaches employed in the quantum chemical analysis of this and similar azo dyes.
Molecular Geometry Optimization
The first and most critical step is the geometry optimization of the this compound molecule. This process aims to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface.
-
Method: Density Functional Theory (DFT) is the most commonly used method.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and reliable choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing the electron density far from the nucleus, and the "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, to allow for more flexibility in the description of bonding.
Electronic Structure Analysis
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the dye's reactivity and electronic transitions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's color and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Simulation of UV-Visible Spectra
To predict the color of the dye, the electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT).
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functionals and Basis Sets: The same functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for the geometry optimization are typically employed for consistency.
-
Output: The calculation yields the excitation energies (which can be converted to wavelengths), oscillator strengths (which indicate the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO).
Mandatory Visualizations
To better illustrate the relationships and workflows involved in the quantum chemical analysis of this compound, the following diagrams are provided.
Caption: A typical workflow for the quantum chemical calculation of this compound properties.
A Technical Guide to the Cis-Trans Photoisomerization of Disperse Red 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and photophysical properties associated with the cis-trans photoisomerization of the azo dye, Disperse Red 13 (DR13). Given the limited availability of specific quantitative data for DR13 in the scientific literature, this guide leverages data from its close structural analog, Disperse Red 1 (DR1), to illustrate the fundamental concepts and experimental approaches.
Introduction to Photoisomerization of Azo Dyes
Azo dyes, characterized by the presence of a diazene (-N=N-) functional group, are a prominent class of photoswitchable molecules. They can exist in two geometric isomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The reversible conversion between these two states can be triggered by light, a phenomenon known as photoisomerization. This process is the foundation for a wide array of applications, including the development of light-responsive materials, optical data storage, and photopharmacology.
The trans isomer of push-pull azo dyes like this compound typically exhibits a strong absorption band in the visible region, corresponding to a π→π* electronic transition. Irradiation with light of a wavelength within this absorption band induces a transformation to the cis isomer, which has a distinct absorption spectrum. The reverse process, from the cis back to the trans isomer, can be initiated either by irradiation with a different wavelength of light or through thermal relaxation in the absence of light. A thorough understanding of the kinetics and mechanism of this isomerization is crucial for the rational design of novel photoswitchable systems.
Photophysical Properties and Isomerization Mechanism
The photoisomerization of push-pull azo dyes like this compound is an ultrafast process that occurs on the picosecond timescale. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can lead to either the original trans isomer or the cis isomer.
Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion. For push-pull substituted azo dyes such as Disperse Red 1, computational and experimental studies suggest that the photoisomerization from the excited state proceeds primarily through a rotational mechanism around the N=N double bond.[1] In contrast, the thermal back-isomerization from the cis to the trans isomer in the ground state is thought to favor an inversion mechanism .[1]
The following diagram illustrates the general photoisomerization and thermal relaxation pathways:
Quantitative Data
While specific quantitative data for this compound is scarce, the following tables summarize key photophysical parameters for the closely related Disperse Red 1 in various solvents. This data provides a valuable reference for understanding the behavior of this compound.
Table 1: Excited State Decay and Thermal Isomerization of Disperse Red 1 [1]
| Solvent | Excited State Decay Time Constant (ps) | Thermal cis-to-trans Isomerization Time Constant |
| Toluene | 0.9 | 29 s |
| Acetonitrile | 0.5 | 28 ms |
| Ethylene Glycol | 1.4 | 2.7 ms |
Table 2: UV-Vis Absorption Maxima (λmax) of this compound Isomers
| Isomer | λmax (nm) |
| trans | ~480 |
| cis | ~350 and ~500 (shoulder) |
Note: The absorption maxima for this compound are estimated from published spectra and may vary depending on the solvent and local environment.
Experimental Protocols
The study of cis-trans photoisomerization employs a variety of spectroscopic techniques. Below are detailed protocols for the key experimental methods used to characterize the photophysical properties of this compound and related azo dyes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for monitoring the progress of photoisomerization and determining the absorption spectra of the trans and cis isomers.
Objective: To determine the absorption spectra of the trans and cis isomers of this compound and to monitor the kinetics of thermal back-isomerization.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or toluene) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0 for the trans isomer.
-
trans Isomer Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum corresponds to the thermodynamically stable trans isomer.
-
Photoisomerization to the cis Isomer: Irradiate the sample with a light source at a wavelength corresponding to the λmax of the trans isomer (e.g., ~480 nm). Monitor the changes in the absorption spectrum until a photostationary state (PSS) is reached, where no further spectral changes are observed. The resulting spectrum is a mixture of the trans and cis isomers.
-
cis Isomer Spectrum Calculation: The pure cis isomer spectrum can be calculated by subtracting the contribution of the remaining trans isomer from the PSS spectrum, provided the quantum yields of the forward and reverse reactions are known.
-
Thermal Back-Isomerization Kinetics: After reaching the PSS rich in the cis isomer, place the cuvette in the dark in a temperature-controlled sample holder within the spectrophotometer. Record the UV-Vis spectrum at regular time intervals to monitor the return of the absorption spectrum to that of the pure trans isomer. The rate of this thermal relaxation can be determined by fitting the change in absorbance at a specific wavelength to a first-order kinetic model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to distinguish between the cis and trans isomers based on the different chemical environments of their protons and carbons.
Objective: To identify and quantify the cis and trans isomers of this compound in solution.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
trans Isomer Spectrum: Acquire a 1H NMR spectrum of the sample in the dark. This will show the signals corresponding to the trans isomer.
-
In Situ Irradiation: Irradiate the NMR tube with a light source (e.g., a fiber-optic coupled LED) at the λmax of the trans isomer to generate the cis isomer.
-
cis and trans Isomer Spectra: Acquire 1H NMR spectra during and after irradiation to observe the appearance of new signals corresponding to the cis isomer and the decrease in intensity of the trans isomer signals. The protons ortho to the azo group typically show the largest difference in chemical shift between the two isomers.[2]
-
Quantification: The relative concentrations of the cis and trans isomers can be determined by integrating the respective signals in the 1H NMR spectrum.
Femtosecond Transient Absorption Spectroscopy
This advanced technique allows for the direct observation of the ultrafast dynamics of the photoisomerization process, providing insights into the lifetimes of excited states and the mechanism of isomerization.
Objective: To measure the ultrafast excited-state dynamics of this compound following photoexcitation.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent in a flow cell to prevent sample degradation. The concentration should be optimized to give an absorbance of 0.5-1.0 at the pump wavelength in a 1 mm path length cell.
-
Experimental Setup: Utilize a pump-probe transient absorption spectrometer. A femtosecond laser system generates both the "pump" pulse, which excites the sample, and a time-delayed "probe" pulse, which measures the change in absorbance.
-
Data Acquisition: The pump pulse excites the sample, and the absorption of the probe pulse is measured at various time delays after excitation. This provides a three-dimensional data set of change in absorbance versus wavelength and time.
-
Data Analysis: The data is analyzed to identify transient species, such as the excited state of the trans isomer and the newly formed cis isomer. Global analysis of the data can be used to determine the time constants for the various kinetic processes, such as excited-state decay and the formation of the photoproducts.
Conclusion
The cis-trans photoisomerization of this compound is a fascinating and complex process with significant potential for the development of advanced photoresponsive technologies. While specific quantitative data for this particular dye remains an area for further investigation, the well-studied analogue, Disperse Red 1, provides a robust framework for understanding its behavior. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the photophysical properties of this compound and other push-pull azo dyes. By employing a combination of steady-state and time-resolved spectroscopic techniques, researchers can gain a detailed understanding of the isomerization mechanism and kinetics, paving the way for the rational design of novel photoswitchable molecules for a variety of scientific and technological applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Disperse Red 13 from 2-chloro-4-nitrobenzenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 13, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester. Its synthesis is a classic example of diazo coupling, a fundamental reaction in organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-chloro-4-nitrobenzenamine. The synthesis involves two key stages: the diazotization of 2-chloro-4-nitrobenzenamine to form a diazonium salt, followed by the azo coupling of this salt with N-ethyl-N-(2-hydroxyethyl)aniline.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of the starting materials and the final product, this compound, is presented below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-chloro-4-nitrobenzenamine | C₆H₅ClN₂O₂ | 172.57 | 107-109 | Yellow to orange powder |
| N-ethyl-N-(2-hydroxyethyl)aniline | C₁₀H₁₅NO | 165.23 | - | Colorless to pale yellow liquid |
| This compound | C₁₆H₁₇ClN₄O₃ | 348.78 | 122-129 | Dark red powder[1] |
Table 1: Physicochemical Properties of Reactants and Product
| Compound | UV-Vis (λmax, nm) |
| This compound | 503 |
Table 2: Spectral Data for this compound
Synthesis Pathway
The synthesis of this compound from 2-chloro-4-nitrobenzenamine proceeds via a two-step mechanism:
-
Diazotization: 2-chloro-4-nitrobenzenamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in a weakly acidic medium to yield the final product, this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
-
2-chloro-4-nitrobenzenamine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N-ethyl-N-(2-hydroxyethyl)aniline
-
Sodium acetate
-
Ethanol or Methanol
-
Distilled water
-
Ice
Protocol 1: Diazotization of 2-chloro-4-nitrobenzenamine
-
In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitrobenzenamine to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Stir the mixture and cool it to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C and stirring continuously.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.
Protocol 2: Azo Coupling with N-ethyl-N-(2-hydroxyethyl)aniline
-
In a 500 mL beaker, dissolve 1.65 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 20 mL of a 10% hydrochloric acid solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to between 4 and 5 by the gradual addition of a saturated sodium acetate solution. A colored precipitate of this compound will form.
-
Continue to stir the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.
Protocol 3: Isolation and Purification
-
Collect the precipitated this compound dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless.
-
Dry the crude product in a vacuum oven at 60-70 °C.
-
For further purification, recrystallize the crude dye from a suitable solvent such as ethanol or methanol.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of this compound.
| Parameter | Value |
| Diazotization | |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 |
| Temperature | 0-5 °C |
| Reaction Time | 30 minutes |
| Azo Coupling | |
| Molar Ratio (Diazonium:Coupling) | 1 : 1 |
| Temperature | 0-5 °C (initial) |
| pH | 4-5 |
| Reaction Time | 2-3 hours |
| Overall | |
| Expected Yield | ~80-90% (based on similar syntheses) |
Table 3: Summary of Reaction Conditions and Expected Yield
Visualization of the Synthesis Pathway
The logical relationship of the synthesis process is visualized in the following diagram.
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Melting Point: Determination of the melting point range provides an indication of the purity of the compound.
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetone) should show a maximum absorption (λmax) characteristic of the dye's chromophore. For this compound, the expected λmax is around 503 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, such as N-H (amine), C-Cl (chloro), NO₂ (nitro), N=N (azo), and O-H (hydroxyl) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the synthesized dye. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the protons of the hydroxyethyl group. The ¹³C NMR spectrum would show the corresponding signals for the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized this compound, which should correspond to its calculated molecular weight of 348.78 g/mol .
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-chloro-4-nitrobenzenamine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Diazonium salts are potentially explosive when dry and should be handled with caution in solution at low temperatures. Do not attempt to isolate the dry diazonium salt.
References
Laboratory protocol for Disperse Red 13 purification
Introduction
Disperse Red 13 (C.I. 11115), a monoazo dye, finds application in the coloring of synthetic fibers such as polyester. For research and development purposes, including studies on its toxicological properties or use in advanced materials, a high degree of purity is often required. Commercial grades of this compound can contain impurities arising from the synthesis process, such as unreacted starting materials or byproducts. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for the development of purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇ClN₄O₃ | [1] |
| Molecular Weight | 348.78 g/mol | [1] |
| Appearance | Dark red powder | [1][2] |
| Melting Point | 122-129 °C | [2] |
| Solubility | Insoluble in water; Soluble in ethanol and acetone. | |
| Commercial Purity | ~95% dye content |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Two primary methods for the purification of this compound are detailed below: recrystallization and silica gel column chromatography. The choice of method will depend on the initial purity of the dye and the desired final purity and scale of the purification.
Protocol 1: Purification of this compound by Recrystallization
Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the purified compound crystallizes out.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many azo dyes and is effective for this compound.
-
Dissolution: Place the crude this compound powder into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring continuously. Continue adding small portions of hot ethanol until the dye is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be loosely covered to slow down the cooling process. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture. For the purification of this compound, silica gel is an effective stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Toluene
-
Ethyl acetate
-
Cellulose acetate (for TLC mobile phase preparation)
-
Sand
-
Cotton or glass wool
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., toluene).
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a suitable mobile phase. A good starting point for the mobile phase, based on TLC of similar dyes, is a mixture of toluene and ethyl acetate. A gradient elution, starting with a less polar solvent (e.g., 100% toluene) and gradually increasing the polarity by adding ethyl acetate, is recommended for optimal separation. The distinct red color of the dye will allow for visual tracking of its movement down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions. The main red band containing the purified this compound should be collected separately from any faster or slower-moving colored impurities.
-
Purity Analysis: The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product can be assessed by techniques such as:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopic Methods: UV-Visible spectroscopy can be used to confirm the identity and concentration of the dye. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative purity analysis.
Potential Impurities
The synthesis of this compound involves the diazotization of 2-chloro-4-nitroaniline and its subsequent coupling with N-ethyl-N-hydroxyethylaniline. Potential impurities may include unreacted starting materials or byproducts from side reactions. Studies on the degradation of this compound have identified compounds such as 2-chloro-4-nitro-benzamine and 2-(ethylphenylamine)-ethanol, which could potentially be present as impurities in the commercial product.
Workflow Diagram
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: Disperse Red 13 as a Potential Fluorescent Probe for Cellular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Disperse Red 13 (C.I. 11115) is a monoazo dye traditionally used in the textile industry. Its chemical structure, featuring a nitro group and a substituted aniline, gives it a characteristic red color. While extensively studied for its toxicological properties, the application of this compound as a fluorescent dye for cellular imaging is a novel area of investigation. This document provides a hypothetical framework and detailed protocols to evaluate the potential of this compound as a fluorescent probe for visualizing intracellular structures. The hydrophobic nature of this compound suggests it may preferentially accumulate in lipid-rich environments within the cell, such as cellular membranes or lipid droplets.
These application notes are intended for researchers, scientists, and drug development professionals interested in exploring new small molecule fluorescent probes. The following protocols for cytotoxicity, cellular staining, and co-localization are based on established methodologies and should be adapted and optimized for specific cell types and experimental conditions.
Physicochemical and Toxicological Data
A summary of the known physicochemical and toxicological properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₇ClN₄O₃ | [1] |
| Molecular Weight | 348.78 g/mol | [2][1] |
| Appearance | Dark red powder | |
| Melting Point | 122-129 °C | |
| Maximum Absorption (λmax) | 503 nm | |
| Solubility | Soluble in ethanol and acetone | |
| Cytotoxicity | Did not cause cytotoxicity in HepG2 cells in one study, but decreased mitochondrial activity in another. | |
| Mutagenicity | Shown to have mutagenic potential and induce chromosomal damage in human lymphocytes. |
Hypothetical Photophysical Properties for Imaging
The following photophysical properties are proposed for this compound based on its absorption maximum and the characteristics of similar red dyes. These values are hypothetical and require experimental validation.
| Property | Proposed Value |
| Excitation Maximum (λex) | ~500 nm |
| Emission Maximum (λem) | ~620 nm |
| Stokes Shift | ~120 nm |
| Quantum Yield (Φ) | Low to moderate |
| Photostability | Moderate |
Experimental Protocols
Cytotoxicity Assessment of this compound using MTT Assay
This protocol determines the concentration range at which this compound is non-toxic to cells, which is crucial for its use in live-cell imaging. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the 50% inhibitory concentration (IC₅₀).
Staining of Live Cells with this compound
This protocol describes a general procedure for staining live cells with this compound. Optimization of dye concentration and incubation time will be necessary for different cell types.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells cultured on glass-bottom dishes or coverslips
-
PBS
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging vessel until they reach 60-80% confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration determined from the cytotoxicity assay (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 500 nm and emission detection around 620 nm).
Co-localization Study with Organelle-Specific Dyes
To determine the subcellular localization of this compound, a co-localization experiment with known organelle-specific fluorescent probes is recommended. Given its hydrophobic nature, potential targets include the endoplasmic reticulum, mitochondria, or lipid droplets.
Materials:
-
Cells stained with this compound (from Protocol 2)
-
Organelle-specific fluorescent probes (e.g., ER-Tracker™ Green, MitoTracker™ Green, or a neutral lipid stain like BODIPY™ 493/503)
-
Fluorescence microscope with multiple fluorescence channels
Procedure:
-
Co-staining: Following the incubation with this compound, cells can be co-stained with an organelle-specific probe according to the manufacturer's instructions.
-
Image Acquisition: Acquire images of the same field of view in the respective channels for this compound and the organelle-specific probe. Ensure that there is no spectral bleed-through between the channels.
-
Image Analysis: Merge the acquired images and analyze the degree of overlap between the red fluorescence of this compound and the fluorescence of the organelle-specific probe. Quantitative analysis can be performed using software like ImageJ with co-localization plugins to calculate Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC). A high degree of correlation suggests localization within that specific organelle.
Visualizations
Experimental workflow for evaluating this compound.
Hypothesized cellular uptake and localization of this compound.
Conclusion
This compound presents an unexplored potential as a fluorescent probe for cellular imaging. The protocols outlined in this document provide a systematic approach to characterize its cytotoxicity, staining properties, and subcellular localization. Due to its hydrophobic nature, it is hypothesized to accumulate in lipid-rich cellular compartments. Researchers are encouraged to perform thorough validation and optimization of these protocols. The significant existing data on its mutagenicity necessitates careful handling and consideration in experimental design. Successful validation of its fluorescent properties and cellular staining capabilities could introduce a novel and cost-effective tool for cell biology research.
References
Application Notes and Protocols: Disperse Red 13 for Dyeing Polyester and Synthetic Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Disperse Red 13 (C.I. 11115), a single azo class disperse dye, for the coloration of polyester and other synthetic fibers. The information is intended to guide researchers and scientists in developing and optimizing dyeing processes for various applications.
Dye Properties and Characteristics
This compound is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester. The coloration mechanism involves the diffusion of the dye from a fine aqueous dispersion into the amorphous regions of the fiber polymer system. This process is highly dependent on temperature, which increases the kinetic energy of the dye molecules and swells the fiber structure, facilitating dye penetration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1][2] |
| C.I. Number | 11115 | [1][2][3] |
| CAS Number | 3180-81-2 | |
| Molecular Formula | C₁₆H₁₇ClN₄O₃ | |
| Molecular Weight | 348.78 g/mol | |
| Appearance | Dark red powder | |
| Melting Point | 122-129 °C | |
| λmax | 503 nm | |
| Solubility | Soluble in ethanol and acetone. |
Table 2: Colorfastness Properties of this compound on Polyester (ISO Standards)
| Fastness Property | Fading | Staining |
| Ironing | 4-5 | 3-4 |
| Light | 4-5 | - |
| Perspiration | 4-5 | 4-5 |
| Washing | 5 | 4 |
| [Source: World dye variety] |
Dyeing Methodologies
The selection of a suitable dyeing method for polyester with this compound depends on the available equipment, production scale, and desired outcome. The three primary methods are High-Temperature Exhaust Dyeing, Carrier Dyeing, and Thermosol Dyeing.
High-Temperature Exhaust Dyeing
This is the most common and effective method for achieving deep and level shades on polyester. The process is carried out in a high-pressure vessel at temperatures above the boiling point of water (typically 130°C). The high temperature swells the polyester fibers, allowing for the efficient diffusion of the dye into the fiber matrix.
Carrier Dyeing
This method allows for the dyeing of polyester at or near the boiling point of water (95-100°C) under atmospheric pressure. It utilizes chemical auxiliaries known as carriers, which swell the fibers and facilitate dye uptake. However, carriers can be environmentally hazardous and may negatively impact the lightfastness of the dyed material if not properly removed.
Thermosol Dyeing
The Thermosol process is a continuous method ideal for large-scale production. It involves padding the fabric with a dye dispersion, followed by drying and then heat-setting at high temperatures (190-220°C) for a short duration (e.g., 60-90 seconds). During this "thermofixation" step, the dye sublimes and is absorbed by the polyester fibers. The efficiency of this process is highly dependent on the sublimation fastness of the dye.
Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale dyeing of polyester with this compound. Optimization of parameters such as dye concentration, temperature, time, and pH is recommended to achieve desired results.
Protocol 1: High-Temperature Exhaust Dyeing
Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.
Materials and Equipment:
-
Polyester fabric (pre-scoured)
-
This compound
-
Dispersing agent
-
Acetic acid
-
High-temperature laboratory dyeing machine
-
Beakers, graduated cylinders, and a magnetic stirrer
-
pH meter
Procedure:
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (M:L), for example, 1:10.
-
Calculate the required amounts of this compound (e.g., 1.0% on weight of fabric, owf), dispersing agent (e.g., 1.0 g/L), and acetic acid.
-
Prepare a stock solution of the dye by pasting the required amount with a small amount of water and the dispersing agent.
-
Add the dye dispersion to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes.
-
Cool the dye bath to 60°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric with hot water.
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
-
Protocol 2: Carrier Dyeing
Objective: To dye polyester fabric with this compound at atmospheric pressure using a carrier.
Materials and Equipment:
-
Polyester fabric (pre-scoured)
-
This compound
-
Dispersing agent (e.g., 2 g/L)
-
Carrier (e.g., 3 g/L of a phenolic or other suitable carrier)
-
Acetic acid (e.g., 1 g/L)
-
Laboratory dyeing apparatus (e.g., water bath with beakers)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio, for example, 1:10.
-
At 60°C, add the dispersing agent, carrier, and acetic acid to the water.
-
Allow the fabric to run in this blank bath for 10-15 minutes for uniform absorption of the carrier.
-
Prepare the dye dispersion as described in Protocol 3.1 and add it to the bath.
-
Ensure the pH is maintained between 4.5 and 5.5.
-
-
Dyeing Process:
-
Raise the temperature to 90-100°C over 30 minutes.
-
Continue dyeing at this temperature for 60 minutes.
-
Cool the bath to 60°C.
-
-
After-treatment:
-
Rinse the fabric thoroughly.
-
Perform reduction clearing as described in Protocol 3.1 to remove unfixed dye and residual carrier. This step is crucial to improve fastness properties.
-
Rinse and dry the fabric.
-
Protocol 3: Thermosol Dyeing
Objective: To dye polyester fabric with this compound using a continuous thermosol process.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Migration inhibitor
-
Thickener (optional)
-
Acetic acid
-
Laboratory padding mangle
-
Drying unit (e.g., hot air oven or infrared dryer)
-
Thermofixation unit (laboratory scale)
Procedure:
-
Padding Liquor Preparation:
-
Prepare a dispersion of this compound with a migration inhibitor and thickener as needed.
-
Adjust the pH of the padding liquor to 4.5-5.5 with acetic acid.
-
-
Padding and Drying:
-
Pad the fabric through the liquor to achieve a specific wet pick-up (e.g., 60-70%).
-
Dry the padded fabric, for instance, at 100°C in a hot air dryer or using an infrared dryer. Care must be taken to avoid dye migration.
-
-
Thermofixation:
-
Pass the dry fabric through a thermofixation unit at 190-220°C for 60-90 seconds. The optimal temperature and time will depend on the fabric type and desired shade depth.
-
-
After-treatment:
-
Rinse the fabric to remove any unfixed dye and auxiliaries.
-
Perform reduction clearing as described in Protocol 3.1 for optimal fastness.
-
Rinse and dry the final fabric.
-
Visualized Workflows and Relationships
References
Application Notes and Protocols for the Preparation of Disperse Red 13 Doped Polymer Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Disperse Red 13 (DR13) doped polymer thin films, a process relevant for applications in optics, photonics, and as a model system for drug delivery. The protocols focus on two common and effective fabrication techniques: spin coating and solvent casting. Poly(methyl methacrylate) (PMMA) is highlighted as a versatile and widely used host polymer.
Overview
The incorporation of active molecules, such as dyes or drugs, into polymer thin films is a critical technique for developing advanced materials and drug delivery systems. This compound, an azo dye, serves as an excellent model compound for understanding the principles of doping polymer matrices. The resulting films exhibit specific optical properties and can be used to study the release kinetics of the embedded guest molecule, providing valuable insights for drug development. Polymeric thin films can act as reservoirs for therapeutic agents, allowing for controlled, surface-mediated drug delivery.[1][2]
Materials and Equipment
Materials:
-
This compound (DR13)
-
Poly(methyl methacrylate) (PMMA)
-
Solvents: Chloroform, Toluene, Anisole
-
Substrates: Glass microscope slides, silicon wafers
-
Cleaning agents: Acetone, isopropanol, deionized water
Equipment:
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
Spin coater
-
Solvent casting knife or doctor blade
-
Leveling surface
-
Vacuum oven or conventional oven
-
Film characterization tools (e.g., UV-Vis spectrophotometer, ellipsometer, profilometer)
Experimental Protocols
Solution Preparation
A homogenous solution of the polymer and dye is crucial for fabricating uniform thin films.
Protocol:
-
Polymer Dissolution: Dissolve the desired amount of PMMA in a suitable solvent (e.g., chloroform, toluene, or anisole) to achieve the target concentration (see Table 1 for examples). Use a magnetic stirrer to facilitate dissolution. This may take several hours.
-
Dye Incorporation: Once the polymer is fully dissolved, add the pre-weighed this compound powder to the polymer solution. The concentration of the dye can be varied depending on the desired properties of the film (see Table 2).
-
Homogenization: Stir the mixture until the dye is completely dissolved and the solution is homogenous. Mild heating (e.g., 40-50 °C) can be used to aid dissolution, but care should be taken to avoid solvent evaporation. For some applications, sonication can be used to ensure the dye is fully dispersed.[3]
-
Filtration: Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove any dust or undissolved particles.[4]
Table 1: Example Solution Compositions for Thin Film Preparation
| Polymer | Solvent | Polymer Concentration (% w/v) | This compound Concentration (% w/w relative to polymer) |
| PMMA | Chloroform | 5 - 15 | 0.5 - 12 |
| PMMA | Toluene | 5 - 20 | 0.5 - 12 |
| PMMA | Anisole | 10 - 25 | 0.5 - 12 |
Thin Film Fabrication by Spin Coating
Spin coating is a rapid and widely used technique for producing uniform thin films on flat substrates.[5] The film thickness is primarily controlled by the solution viscosity and the spin speed.
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Substrate Mounting: Securely place the cleaned substrate on the vacuum chuck of the spin coater.
-
Solution Deposition: Dispense an excess of the prepared DR13-PMMA solution onto the center of the substrate to cover about two-thirds of the surface.
-
Spinning Process:
-
Spreading Stage: Spin the substrate at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to allow the solution to spread evenly across the surface.
-
Thinning Stage: Increase the spin speed to a higher value (e.g., 1500-4000 rpm) for 30-60 seconds to achieve the desired film thickness. The majority of the solvent evaporates during this stage.
-
-
Annealing: Transfer the coated substrate to a hotplate or into an oven and anneal at a temperature below the glass transition temperature of the polymer (for PMMA, typically 80-120 °C) for 10-30 minutes to remove residual solvent and improve film quality.
Table 2: Representative Spin Coating Parameters and Resulting Film Properties
| Polymer/Dye System | Solvent | Dye Conc. (% w/w) | Spin Speed (rpm) | Spin Time (s) | Approx. Film Thickness (nm) |
| PMMA/DR13 | Anisole | 5 | 2000 | 30 | 100 - 150 |
| PMMA/DR1 | Chloroform | 8 | 3000 | 45 | ~58 |
| PMMA/DR1 | Chloroform | 10 | 3000 | 45 | ~58 |
| PMMA/DR1* | Chloroform | 12 | 3000 | 45 | ~58 |
*Data for Disperse Red 1 (DR1) is used as a close proxy for DR13.
Thin Film Fabrication by Solvent Casting
Solvent casting is a simple method suitable for producing larger area films and is not restricted to flat substrates. The film thickness is determined by the initial volume and concentration of the solution, and the area over which it is cast.
Protocol:
-
Substrate Preparation: Prepare a clean and level casting surface (e.g., a glass plate).
-
Solution Casting: Pour the prepared DR13-PMMA solution onto the casting surface.
-
Spreading: Use a casting knife or doctor blade to spread the solution evenly to a predefined thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment. This can be done at room temperature or in an oven at a slightly elevated temperature (e.g., 40-60 °C). Slow evaporation is crucial to prevent the formation of defects in the film. The drying process can take several hours to a full day.
-
Film Peeling: Once the film is completely dry, carefully peel it from the casting surface.
Characterization of Doped Polymer Thin Films
The properties of the fabricated films should be characterized to ensure they meet the desired specifications.
-
Thickness and Uniformity: Measured using a profilometer or ellipsometer.
-
Optical Properties: The absorption and transmission spectra can be obtained using a UV-Vis spectrophotometer. The refractive index and extinction coefficient can be determined by ellipsometry. The incorporation of dyes into a polymer matrix allows for the tuning of its optical characteristics.
-
Surface Morphology: Can be visualized using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Thermal Properties: The glass transition temperature (Tg) can be measured using Differential Scanning Calorimetry (DSC). Doping with azo dyes can affect the Tg of the host polymer.
Table 3: Optical Properties of DR1 Doped PMMA Thin Films at Different Concentrations
| Dye Concentration (% w/w) | Refractive Index (n) at 632.8 nm | Extinction Coefficient (k) at 488 nm |
| 8 | 1.502 | 0.045 |
| 10 | 1.505 | 0.056 |
| 12 | 1.508 | 0.067 |
*Data for Disperse Red 1 (DR1) is used as a close proxy for DR13.
Diagrams
Caption: Experimental workflow for the preparation and characterization of DR13 doped polymer thin films.
Caption: Step-by-step process of thin film fabrication using spin coating.
Application in Drug Development
While this compound is primarily an optical dye, the protocols described here are directly applicable to the incorporation of therapeutic molecules into polymer thin films for drug delivery applications. The polymer matrix can be designed to release the active pharmaceutical ingredient (API) in a controlled manner. Nanoporous polymer thin films, for instance, offer a high surface-to-volume ratio, enhancing their capacity for drug loading and release.
Key Considerations for Drug Delivery Systems:
-
Polymer Selection: The choice of polymer is critical and will depend on the desired release profile, biocompatibility, and biodegradability.
-
Drug-Polymer Interactions: The miscibility and interaction between the drug and the polymer will influence the loading efficiency and release kinetics.
-
Release Studies: In-vitro release studies are necessary to characterize the release profile of the drug from the thin film.
These protocols provide a foundational methodology for researchers and professionals in drug development to create and evaluate drug-loaded polymer thin films as advanced drug delivery systems.
References
Application Note: HPLC-DAD Analysis of Disperse Red 13 Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the degradation of the azo dye Disperse Red 13 using an advanced oxidation process (AOP), specifically the photo-Fenton reaction. It further describes a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the separation and quantification of this compound and its primary degradation products. This document is intended to guide researchers in monitoring the degradation kinetics of this environmentally relevant dye and identifying its breakdown products.
Introduction
This compound is a monoazo dye widely used in the textile industry for dyeing polyester fibers. Due to its chemical stability and low biodegradability, it can persist in the environment and is a common contaminant in textile effluents. The reductive cleavage of the azo bond in this compound can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.[1] Therefore, effective methods for the degradation of this dye and the analysis of its degradation products are crucial for environmental monitoring and remediation.
Advanced oxidation processes (AOPs), such as the photo-Fenton process, are highly effective in degrading recalcitrant organic pollutants like azo dyes.[2] This method utilizes hydroxyl radicals (•OH), a powerful oxidizing agent, generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under UV irradiation. This application note details a photo-Fenton protocol for the degradation of this compound and a corresponding HPLC-DAD method to monitor the parent dye and its degradation products.
Experimental Protocols
Photo-Fenton Degradation of this compound
This protocol is adapted from established methods for the photo-Fenton degradation of other azo dyes.[3][4][5]
Materials:
-
This compound (analytical standard)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Deionized water
-
Photoreactor equipped with a UV lamp (e.g., 365 nm) and magnetic stirrer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mg/L stock solution of this compound in methanol.
-
Prepare a 10 mM stock solution of FeSO₄·7H₂O in deionized water. Acidify slightly with a drop of H₂SO₄ to prevent oxidation of Fe²⁺.
-
-
Degradation Reaction:
-
In the photoreactor, prepare a 100 mL aqueous solution of this compound at a final concentration of 20 mg/L by diluting the stock solution.
-
Adjust the pH of the solution to 3.0 using dilute H₂SO₄.
-
Add the FeSO₄·7H₂O stock solution to achieve a final concentration of 0.1 mM Fe²⁺.
-
Stir the solution in the dark for 5 minutes to ensure homogeneity.
-
Initiate the reaction by adding H₂O₂ to a final concentration of 0.6 mM and simultaneously turning on the UV lamp.
-
-
Sampling and Quenching:
-
Withdraw aliquots (e.g., 2 mL) at specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Immediately quench the reaction in each aliquot by adding a small amount of NaOH to raise the pH to > 8. This will precipitate the iron as Fe(OH)₃ and stop the Fenton reaction.
-
Filter the samples through a 0.22 µm syringe filter into HPLC vials for analysis.
-
HPLC-DAD Analysis
This method is designed for the separation and quantification of this compound and its expected primary degradation products: 2-chloro-4-nitroaniline and N-ethyl-N-(2-hydroxyethyl)-p-phenylenediamine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| DAD Wavelengths | Monitoring at 254 nm, 280 nm, and 530 nm. |
Calibration:
Prepare a series of calibration standards for this compound and its degradation products (if commercially available) in the mobile phase. Construct calibration curves by plotting the peak area against the concentration.
Data Presentation
The degradation of this compound and the formation of its degradation products can be quantified over time. The following table presents representative data from a kinetic study of a similar azo dye degradation by the photo-Fenton process.
Table 1: Representative Quantitative Data for the Degradation of an Azo Dye and Formation of Products.
| Time (min) | Azo Dye Concentration (mg/L) | Degradation Product 1 (mg/L) | Degradation Product 2 (mg/L) |
| 0 | 20.00 | 0.00 | 0.00 |
| 5 | 12.50 | 3.50 | 2.80 |
| 10 | 7.80 | 5.90 | 4.50 |
| 20 | 3.10 | 7.20 | 5.10 |
| 30 | 1.20 | 6.50 | 4.20 |
| 60 | < LOD | 3.10 | 1.80 |
| 90 | < LOD | 1.50 | 0.70 |
| 120 | < LOD | < LOD | < LOD |
| LOD: Limit of Detection |
Mandatory Visualizations
Caption: Experimental workflow for the degradation and analysis of this compound.
Caption: Proposed degradation pathway of this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for studying the degradation of this compound using the photo-Fenton process and for the subsequent analysis of its degradation products by HPLC-DAD. The provided methods are robust and can be adapted for the analysis of other azo dyes and their metabolites in environmental and industrial samples. The accurate quantification of the parent dye and its degradation products is essential for assessing the efficiency of remediation processes and understanding the environmental fate and toxicity of these compounds.
References
- 1. The azo dye this compound and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heterogeneous Photo-Fenton Degradation of Azo Dyes over a Magnetite-Based Catalyst: Kinetic and Thermodynamic Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application of Disperse Red 13 in Guest-Host Polymer Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 13 (DR13) is a chromophore belonging to the azo dye family, which is of significant interest in the field of photonics and material science. When incorporated into a polymer matrix, it forms a "guest-host" system that can exhibit strong nonlinear optical (NLO) properties, particularly the electro-optic (Pockels) effect. This phenomenon, where the refractive index of the material changes in response to an applied electric field, makes these materials highly valuable for the fabrication of electro-optic modulators, optical switches, and other photonic devices. This document provides detailed application notes and protocols for the preparation and characterization of DR13-based guest-host polymer systems, with a focus on polymethyl methacrylate (PMMA) as the host matrix.
Data Presentation
The following tables summarize key quantitative data for Disperse Red guest-host polymer systems. Note that much of the available literature focuses on the closely related Disperse Red 1 (DR1), which is structurally very similar to DR13 and serves as a good proxy for its expected performance.
| Parameter | Polymer Host | Guest Chromophore | Concentration (% wt) | Value | Wavelength (nm) | Citation |
| Electro-Optic Coefficient (r₃₃) | PMMA | Disperse Red 1 | 12 | ~5.5 pm/V (at 80 V/µm) | 633 | [1] |
| Polyurethane | Disperse Red 19 | Side-chain | 13 pm/V | 633 | ||
| Refractive Index (n) | PMMA | - | - | ~1.48-1.50 | 589 | [2][3] |
| PMMA | Disperse Red 1 | Doped | Increases with doping | Visible | [3][4] | |
| Polyurethane | - | - | ~1.50-1.60 | Visible |
| Parameter | Polymer Host | Guest Chromophore | Value | Method | Citation |
| Glass Transition Temperature (T₉) | PMMA | Undoped | ~114 °C (Unannealed) | DSC | |
| PMMA | Disperse Red 1 | ~105 °C (Unannealed) | DSC | ||
| Decomposition Temperature (T𝘥) | PMMA | - | Onset ~250-300 °C | TGA |
Experimental Protocols
Protocol 1: Fabrication of DR13/PMMA Guest-Host Thin Films by Spin Coating
This protocol details the preparation of thin films of this compound doped in a PMMA matrix on a suitable substrate (e.g., indium tin oxide (ITO) coated glass for electro-optic measurements).
Materials:
-
This compound (DR13) powder
-
Polymethyl methacrylate (PMMA) powder (e.g., Mₙ ~ 120,000)
-
Toluene, anhydrous
-
ITO-coated glass slides
-
Isopropanol
-
Deionized water
-
Nitrogen gas source
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Spin coater
-
Hot plate
-
Syringe filters (0.2 µm pore size)
-
Glass vials
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA in toluene (e.g., 10% w/w). Dissolve the PMMA powder in toluene by stirring with a magnetic stirrer in a sealed vial. Gentle heating may be applied to aid dissolution.
-
Calculate the required amount of DR13 to achieve the desired weight percentage in the final polymer film (e.g., 5-15% wt. with respect to PMMA).
-
Add the DR13 powder to the PMMA solution and stir until fully dissolved. The use of an ultrasonic bath can facilitate the dissolution of the dye.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Cleaning:
-
Clean the ITO-coated glass slides by sonicating them sequentially in deionized water, isopropanol, and acetone for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or a piranha solution to enhance the surface hydrophilicity and promote film adhesion.
-
-
Spin Coating:
-
Place a cleaned ITO-coated glass slide onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the DR13/PMMA solution onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 500-3000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution viscosity, spin speed, and spin time.
-
A two-step spin process can be employed: a low-speed spin (e.g., 500 rpm for 10s) to spread the solution, followed by a high-speed spin (e.g., 2000 rpm for 40s) to achieve the desired thickness.
-
-
Baking:
-
Carefully remove the coated substrate from the spin coater and place it on a hot plate.
-
Bake the film at a temperature below the glass transition temperature of the polymer (e.g., 90°C) for at least 1 hour to remove any residual solvent.
-
Protocol 2: Electric Field Poling of DR13/PMMA Thin Films
This protocol describes the process of aligning the DR13 chromophores within the PMMA matrix to induce a non-centrosymmetric structure, which is necessary for observing the electro-optic effect.
Materials:
-
DR13/PMMA thin film on an ITO-coated glass slide (from Protocol 1)
-
Top electrode material (e.g., gold, aluminum)
Equipment:
-
Thermal evaporator or sputter coater
-
High-voltage power supply
-
Temperature-controlled oven or hot stage
-
Contact probes
Procedure:
-
Top Electrode Deposition:
-
Deposit a top electrode (e.g., a thin layer of gold or aluminum) onto the surface of the DR13/PMMA film via thermal evaporation or sputtering. This creates a sandwich structure (ITO/DR13-PMMA/Au).
-
-
Poling Setup:
-
Place the sample in a temperature-controlled oven or on a hot stage.
-
Connect the ITO bottom electrode and the top gold electrode to a high-voltage power supply using contact probes.
-
-
Poling Process ("Voltage then Temperature" method recommended for higher efficiency):
-
At room temperature, gradually apply a high DC voltage across the film (e.g., 50-100 V/µm).
-
While the voltage is applied, heat the sample to a temperature near the glass transition temperature (T₉) of the guest-host system (e.g., ~105°C for DR1/PMMA).
-
Hold the sample at this temperature and voltage for a period of time (e.g., 15-30 minutes) to allow the chromophores to align with the electric field.
-
While maintaining the electric field, cool the sample back down to room temperature. This "freezes" the aligned chromophores in place.
-
Once at room temperature, the electric field can be turned off.
-
Protocol 3: Characterization of Electro-Optic Coefficient (r₃₃)
The Teng and Man technique is a common method for measuring the r₃₃ coefficient of poled polymer films.
Equipment:
-
Laser source (e.g., HeNe laser at 633 nm)
-
Polarizers
-
Half-wave plate
-
Compensator (e.g., Soleil-Babinet)
-
Sample holder with electrical contacts
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Function generator
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Lock-in amplifier
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Photodiode detector
Procedure:
-
Optical Setup:
-
Arrange the optical components in the following order: laser, polarizer, half-wave plate, poled sample (mounted at a 45° angle to the incident beam), compensator, analyzer (another polarizer), and photodiode detector.
-
The input polarizer should be set to 45° with respect to the plane of incidence to have equal s- and p-polarized components.
-
-
Measurement:
-
Apply a modulating AC voltage from the function generator to the electrodes of the poled film.
-
The applied electric field will modulate the refractive index of the film, leading to a change in the phase difference between the s- and p-polarized light.
-
This phase modulation is converted into an intensity modulation by the compensator and analyzer.
-
The photodiode detects the modulated optical signal, which is then measured by the lock-in amplifier.
-
The r₃₃ coefficient can be calculated from the measured modulated signal, the applied voltage, and the optical properties of the film.
-
Visualizations
Caption: Experimental workflow for DR13 guest-host polymer systems.
Caption: Chromophore alignment during electric field poling.
References
Application Notes and Protocols for Fabricating Optical Devices with Disperse Red 13
Introduction
Disperse Red 13 (DR13) is a versatile azobenzene dye widely utilized as a nonlinear optical (NLO) chromophore.[1][2] Its utility stems from the photo-induced trans-cis isomerization of its azobenzene group, a property that allows for the manipulation of its optical characteristics with light.[2] This makes it an excellent candidate for fabricating advanced optical devices. In typical applications, DR13 is incorporated as a "guest" into a "host" polymer matrix, such as poly(methyl methacrylate) (PMMA) or polyetherketone (PEK-c).[3][4] This guest-host system combines the desirable optical properties of the dye with the processability and structural integrity of the polymer, enabling the creation of optical memory, electro-optic switches, and other photonic components.
These notes provide detailed protocols for the fabrication and characterization of optical devices using this compound, intended for researchers and scientists in materials science and photonics.
Physico-Chemical and Optical Properties of this compound
A summary of the key properties of this compound is presented below. These parameters are critical for designing experimental conditions, including solvent selection and operating wavelengths.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₇ClN₄O₃ | |
| Molecular Weight | 348.78 g/mol | |
| Appearance | Dark red powder | |
| Melting Point (mp) | 122-129 °C | |
| Maximum Absorption (λmax) | 503 nm | |
| Solubility | Soluble in ethanol, acetone, benzene | |
| Primary Application | Nonlinear Optical (NLO) Material |
Application Note 1: Fabrication of Guest-Host Polymer Thin Films
Guest-host polymer films are the foundational elements for many DR13-based optical devices. The process involves dissolving the DR13 dye and a host polymer in a common solvent, depositing the solution onto a substrate via spin-coating, and then thermally treating the film to remove residual solvent. For electro-optic applications, an additional "poling" step is required to align the chromophores.
Experimental Protocol 1: Thin Film Fabrication by Spin-Coating
This protocol details the preparation of a DR13-doped polymer thin film on an Indium Tin Oxide (ITO) glass substrate, a common choice for applications requiring an electrode.
Materials and Equipment:
-
This compound (DR13) dye
-
Host Polymer (e.g., Polyetherketone (PEK-c) or PMMA)
-
Solvent (e.g., 1,2-dichloroethane or acetone)
-
Indium Tin Oxide (ITO) coated glass substrates
-
Syringe filters (e.g., 0.5 µm pore size)
-
Spin-coater
-
Hot plate or vacuum oven
Procedure:
-
Solution Preparation: Dissolve the host polymer and this compound in the chosen solvent. A typical concentration is 20 wt% of DR13 relative to the polymer. The total solid concentration in the solvent is typically around 5 wt%.
-
Mixing: Stir the solution at room temperature until both the polymer and dye are fully dissolved.
-
Filtering: Filter the solution using a syringe filter (e.g., 0.5 µm) to remove any particulate matter that could cause defects in the film.
-
Spin-Coating:
-
Clean the ITO glass substrate thoroughly.
-
Dispense the filtered solution onto the center of the substrate.
-
Spin-coat the solution to achieve the desired film thickness. The speed and duration will depend on the solution viscosity and desired thickness.
-
-
Baking (Annealing): Transfer the coated substrate to an oven or hotplate. Bake at a temperature sufficient to remove the residual solvent without degrading the components (e.g., 80°C for 10 hours). This step is crucial for achieving a stable, high-quality optical film.
Experimental Protocol 2: Corona Poling for Electro-Optic Activity
For second-order NLO applications like electro-optic switching, the DR13 chromophores must be aligned in a non-centrosymmetric manner. This is achieved through corona poling.
Materials and Equipment:
-
DR13-doped polymer film on ITO substrate (from Protocol 1)
-
Corona poling setup (high-voltage power supply, needle electrode)
-
Hot plate with temperature control
Procedure:
-
Setup: Place the DR13-polymer film on the hot plate, which serves as the ground electrode. Position the corona needle electrode a few centimeters above the film surface.
-
Heating: Heat the film to a temperature near the glass transition temperature (Tg) of the host polymer. This increases the mobility of the chromophore molecules within the polymer matrix.
-
Voltage Application: Apply a high DC voltage (several kilovolts) to the needle electrode. This creates a strong electric field between the needle and the ground plane, exerting a torque on the DR13 molecules and aligning their dipole moments with the field.
-
Cooling: While maintaining the electric field, cool the sample back down to room temperature. This "freezes" the aligned orientation of the chromophores.
-
Field Removal: Once the sample is at room temperature, the high voltage can be turned off. The film now possesses a macroscopic electro-optic coefficient.
Fabrication and Poling Workflow
The following diagram illustrates the complete workflow for creating an electro-optically active polymer thin film.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Disperse Red 13
Welcome to the Technical Support Center for Disperse Red 13. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its low aqueous solubility. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to dissolve in water?
A1: this compound (C.I. 11115) is a monoazo dye characterized by its hydrophobic structure, making it sparingly soluble in water.[1][2] Its molecular formula is C₁₆H₁₇ClN₄O₃.[1] The very low water solubility, reported to be around 11.51 µg/L at 25°C, is a primary challenge for its application in aqueous experimental systems.[2][3]
Q2: What are the common methods to improve the aqueous solubility of this compound?
A2: Several methods can be employed to enhance the solubility of this compound in aqueous solutions. These include the use of organic co-solvents, surfactants to form micellar solutions, and the formation of inclusion complexes with cyclodextrins. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and potential interferences from the solubilizing agent.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, this compound is soluble in polar organic solvents like ethanol and acetone, appearing as a deep red solution. For experimental purposes, a common practice is to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol and then dilute it into your aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: How do surfactants help in dissolving this compound?
A4: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly water-soluble molecules like this compound, effectively dispersing them in the aqueous phase. Non-ionic surfactants are generally more effective at solubilizing hydrophobic dyes than ionic surfactants.
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules, like this compound, where the dye molecule is encapsulated within the cyclodextrin's cavity. This complex is then more readily soluble in water. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin, are commonly used for this purpose.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting an organic stock solution into an aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Prepare a more dilute stock solution. - Add the stock solution dropwise into the vigorously stirring buffer to avoid localized high concentrations. - Ensure the final concentration of the organic solvent is minimal (typically <1% v/v). - Consider using a solubilizing agent (surfactant or cyclodextrin) in the aqueous buffer. |
| The aqueous solution of this compound is cloudy or shows visible particles. | The dye is not fully dissolved or has aggregated. Disperse dyes have a tendency to aggregate in aqueous solutions. | - Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin). - Use sonication or gentle heating to aid dissolution, but be mindful of the dye's stability at higher temperatures. - Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles or large aggregates. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution, leading to different effective concentrations. | - Standardize the protocol for preparing the dye solution, including the source and purity of the dye, the solvent, concentrations, and dissolution method. - Always prepare fresh solutions for each experiment, as the stability of dilute aqueous dispersions can be limited. |
| Color of the solution appears different than expected. | The pH of the solution may be affecting the dye's chromophore. | - While this compound is generally stable in a weakly acidic medium (pH 4.5-5.5), significant deviations in pH could potentially alter its color. Buffer your aqueous solution to a pH suitable for your experiment and the dye's stability. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇ClN₄O₃ | |
| Molecular Weight | 348.78 g/mol | |
| Appearance | Dark red powder | |
| Melting Point | 122-129 °C | |
| Water Solubility (25 °C) | 11.51 µg/L | |
| Solubility in Organic Solvents | Soluble in ethanol and acetone |
Table 2: Efficacy of Different Solubilization Methods for Disperse Dyes
| Method | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing the polarity of the solvent with a water-miscible organic solvent. | Simple to prepare; effective for creating stock solutions. | The organic solvent may interfere with biological or chemical assays. |
| Micellar Solubilization | Encapsulation of the dye within surfactant micelles. | Forms stable dispersions; a wide variety of surfactants are available. | The surfactant itself may have biological activity or interfere with the experiment. |
| Inclusion Complexation | Formation of a host-guest complex with cyclodextrins. | Can significantly increase aqueous solubility; cyclodextrins are often biocompatible. | The complexation efficiency can vary, and the cyclodextrin may interact with other components in the system. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into an aqueous buffer for experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mixing: Vortex the mixture vigorously until the dye is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).
References
Preventing aggregation of Disperse Red 13 in polymer matrices
Welcome to the Technical Support Center for Disperse Red 13 (DR13). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the aggregation of this compound in polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into polymer matrices.
Issue DR13-A01: Visible Aggregates or "Speckling" in the Polymer Film/Matrix
-
Question: My polymer film, prepared by solution casting, shows visible specks or aggregates of this compound. How can I resolve this?
-
Answer: This issue typically arises from poor solubility of DR13 in the casting solvent or premature aggregation as the solvent evaporates.
-
Solution 1: Solvent System Optimization: The choice of solvent is critical. Polar aprotic solvents are generally more effective at dissolving disperse dyes. Consider switching to or creating a co-solvent system with solvents known to better dissolve DR13. Gentle heating and sonication of the solution before casting can also significantly improve dissolution.
-
Solution 2: Use of Dispersing Agents/Surfactants: The addition of a dispersing agent or surfactant can help stabilize the dye molecules and prevent them from aggregating. Non-ionic or specific anionic surfactants can be effective.[1][2][3] It is crucial to select a surfactant that is compatible with both the polymer and the solvent system.
-
Solution 3: Filtration: Before casting, filter the polymer-dye solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any pre-existing aggregates.
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Issue DR13-A02: Inconsistent Color and Poor Dispersion in Melt-Extruded Polymers
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Question: I'm observing color variations and poor dispersion of this compound in my melt-extruded polycarbonate/PMMA. What are the likely causes and solutions?
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Answer: In melt extrusion, the processing parameters and the interactions between the dye and polymer at high temperatures are critical for achieving a homogenous dispersion.
-
Solution 1: Optimize Processing Parameters: Temperature, screw speed, and feed rate all play a significant role in pigment dispersion.[4][5]
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Temperature: Increasing the processing temperature can lower the melt viscosity, which may improve pigment wetting and dispersion. However, excessively high temperatures can lead to dye degradation.
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Screw Speed: Higher screw speeds can impart greater shear forces, which can aid in breaking down agglomerates.
-
Feed Rate: Adjusting the feed rate can alter the residence time of the material in the extruder, impacting the extent of mixing.
-
-
Solution 2: Masterbatch Quality: If using a masterbatch, ensure it is of high quality with a well-dispersed pigment. The carrier resin of the masterbatch should be compatible with the bulk polymer.
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Solution 3: Polymer-Dye Interaction: The polarity of the polymer matrix is a key factor. For non-polar polymers like polystyrene, dye aggregation is more likely. In contrast, polymers with polar groups, such as poly(4-vinylphenol) (PVPh) or poly(styrenesulfonic acid) (PSSA), can interact with the dye molecules and inhibit aggregation, allowing for higher, more stable doping levels.
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Issue DR13-A03: Dye Precipitation Over Time in Solution
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Question: I've managed to dissolve this compound in my chosen solvent, but it precipitates out after a short period. How can I maintain a stable solution?
-
Answer: This is a common issue with supersaturated solutions of disperse dyes.
-
Solution 1: Prepare Fresh Solutions: The most straightforward approach is to use the dye solution shortly after preparation.
-
Solution 2: Co-Solvent System: Introducing a co-solvent in which the dye has higher solubility can help to stabilize the solution.
-
Solution 3: Use of Surfactants: As mentioned in DR13-A01, surfactants can form micelles that encapsulate the dye molecules, preventing precipitation.
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Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound aggregation in polymer matrices?
A1: this compound, like many disperse dyes, has a molecular structure with a tendency for self-association through van der Waals forces and π-π stacking between the aromatic rings. This aggregation is driven by the dye's limited solubility in many non-polar or weakly polar environments. In a polymer matrix, if the dye-polymer interactions are not strong enough to overcome the dye-dye interactions, the dye molecules will aggregate.
Q2: How can I characterize the aggregation of this compound in my polymer samples?
A2: UV-Visible (UV-Vis) spectroscopy is a powerful and common technique to study dye aggregation. Monomeric (individual) dye molecules have a characteristic absorption spectrum. When aggregation occurs, this spectrum can change, often leading to a blue-shift (H-aggregates) or a red-shift (J-aggregates) of the main absorption peak. By comparing the spectra of the dye in a dilute solution (where it is likely monomeric) to its spectrum in the polymer matrix, you can qualitatively and sometimes quantitatively assess the extent of aggregation.
Q3: Are there specific polymers that are better at preventing this compound aggregation?
A3: Yes, the choice of polymer matrix has a significant impact. Polymers that can form stronger interactions with the dye molecules are more effective at preventing aggregation. For instance, polymers with polar functional groups that can engage in hydrogen bonding or dipole-dipole interactions with the azo group and other polar parts of the DR13 molecule will generally lead to better dispersion. A study on the related Disperse Red 1 showed that poly(4-vinylphenol) (PVPh) and poly(styrenesulfonic acid) (PSSA) could accommodate much higher dye loadings without aggregation compared to non-polar polystyrene (PS) due to stronger polymer-dye interactions.
Q4: Will increasing the concentration of this compound always lead to more aggregation?
A4: Generally, yes. As the concentration of the dye increases, the intermolecular distance decreases, making aggregation more favorable. However, the threshold concentration for significant aggregation depends heavily on the polymer matrix, the solvent system used (for solution-based processing), and the processing conditions (for melt processing).
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Detecting DR13 Aggregation in Polymer Films
Objective: To qualitatively assess the aggregation state of this compound in a transparent polymer film.
Materials:
-
This compound
-
Polymer of interest (e.g., PMMA, PC, PS)
-
A suitable solvent for both the polymer and DR13 (e.g., THF, chloroform, DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spin coater or other film casting equipment
-
Glass slides or quartz substrates
Procedure:
-
Prepare a Dilute Monomeric Solution: Dissolve a very small amount of DR13 in the chosen solvent to prepare a dilute solution (e.g., 10⁻⁵ M). This solution should be clear and will serve as the reference for the monomeric dye.
-
Prepare a Polymer-Dye Solution: Dissolve the polymer in the solvent to a desired concentration (e.g., 5-10 wt%). Add DR13 to this solution to achieve the desired final concentration in the polymer film. Ensure complete dissolution, using gentle heating or sonication if necessary.
-
Cast the Polymer-Dye Film: Cast a thin film of the polymer-dye solution onto a glass slide or quartz substrate using a spin coater or by drop-casting. Allow the solvent to evaporate completely.
-
Prepare a Control Polymer Film: Cast a film of the pure polymer without the dye to use as a baseline.
-
Acquire UV-Vis Spectra:
-
Acquire the absorption spectrum of the dilute monomeric DR13 solution in a quartz cuvette.
-
Acquire the absorption spectrum of the polymer-dye film. Use the pure polymer film as a reference to subtract the background absorbance of the polymer matrix.
-
-
Analyze the Spectra: Compare the absorption spectrum of DR13 in the polymer film to that of the monomeric solution.
-
A significant change in the shape of the absorption band, such as broadening or the appearance of new peaks at shorter (H-aggregation) or longer (J-aggregation) wavelengths, indicates dye aggregation.
-
Quantitative Data Summary
Table 1: Effect of Polymer Matrix on Maximum Monomer Loading of a Similar Azo Dye (Disperse Red 1)
| Polymer Matrix | Functional Group | Type of Interaction with Dye | Maximum Monomer Loading (wt %) |
| Polystyrene (PS) | Phenyl | Weak (van der Waals) | < 20 |
| Poly(4-vinylphenol) (PVPh) | Hydroxyl | Moderate (Hydrogen Bonding) | ~ 40 |
| Poly(styrenesulfonic acid) (PSSA) | Sulfonic Acid | Strong (Ionic) | ~ 60 |
Data adapted from a study on Disperse Red 1, which has a similar structure to this compound and illustrates the principle of polymer-dye interaction in preventing aggregation.
Table 2: Influence of Processing Parameters on Color and Dispersion in Polycarbonate
| Parameter | Change | Effect on Dispersion | Impact on Color |
| Temperature | Increase | Can improve pigment wetting by reducing melt viscosity | Can lead to color shifts or degradation if too high |
| Screw Speed | Increase | Increases shear, aiding in de-agglomeration | Can improve color consistency |
| Feed Rate | Varies | Affects residence time and mixing efficiency | Can influence final color output |
This table summarizes general trends observed in studies on pigment dispersion in polycarbonate. Optimal settings are formulation-dependent.
Visualizations
Caption: A flowchart for troubleshooting this compound aggregation.
Caption: Aggregation vs. dispersion of this compound in polymers.
References
Technical Support Center: Achieving Even Dyeing with Disperse Red 13 on Polyester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and even dyeing of polyester substrates with Disperse Red 13.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for polyester?
This compound is a non-ionic monoazo disperse dye. Disperse dyes are the primary class of dyes used for polyester due to their low water solubility and ability to penetrate the hydrophobic, crystalline structure of polyester fibers at high temperatures.[1] This process is often described as a solid solution, where the dye molecules are finely dispersed in water and then diffuse into the polyester fiber.[2]
Q2: What is the fundamental mechanism of dyeing polyester with disperse dyes?
The dyeing of polyester with disperse dyes like this compound is a process of transferring the dye from a liquid (water) to a solid organic solvent (the fiber).[3] At temperatures above polyester's glass transition temperature (typically above 75-80°C), the molecular structure of the fiber loosens, allowing the small, non-ionic dye molecules to diffuse into the amorphous regions of the fiber.[2][4] Upon cooling, the dye molecules become trapped within the fiber, resulting in a colored product.
Q3: Why is high-temperature dyeing necessary for polyester?
Polyester has a compact and crystalline structure, making it difficult for dye molecules to penetrate at lower temperatures. High-temperature dyeing, typically at 130-140°C under pressure, is required to swell the fibers and provide enough energy for the dye to diffuse into the polymer chains, ensuring good dye uptake and fastness properties.
Q4: What are the main challenges encountered when dyeing polyester with this compound?
Common challenges include:
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Uneven Dyeing: Manifesting as streaks, patches, or shade variations.
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Poor Color Fastness: The color may bleed or fade after washing, rubbing, or exposure to light.
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Dye Agglomeration: Dye particles clumping together, leading to spots and reduced color yield.
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Oligomer Formation: Low molecular weight polyester byproducts can deposit on the fabric surface, causing white spots or affecting the feel of the fabric.
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Dye Migration: Unwanted movement of dye, which can stain other areas of the fabric.
Troubleshooting Guide
Issue 1: Uneven Dyeing (Streaks, Patches, Shade Variation)
Q: My dyed polyester fabric shows light and dark patches. What is the cause?
A: Uneven dyeing is a frequent issue and can stem from several factors throughout the dyeing process. The primary causes include poor dye dispersion, improper temperature control, and inadequate fabric preparation.
Potential Causes & Solutions:
-
Poor Dye Dispersion: If this compound is not properly dispersed, particles can agglomerate and cause spotting.
-
Solution: Ensure the dye is pasted with a small amount of water and a dispersing agent before being added to the dyebath. Use a high-quality dispersing agent to maintain a stable dye dispersion throughout the high-temperature dyeing process.
-
-
Incorrect Temperature Ramp Rate: A rapid increase in temperature, especially between 85°C and 110°C, can cause the dye to rush onto the fiber surface unevenly.
-
Solution: Strictly control the heating rate. A recommended rate is 1-1.5°C per minute in the critical temperature range of 80-130°C.
-
-
Improper pH Control: The optimal pH for dyeing polyester with disperse dyes is weakly acidic, typically between 4.5 and 5.5. Incorrect pH can affect the stability of the dye dispersion and the rate of dye exhaustion.
-
Solution: Use an acetic acid or a suitable buffer system to maintain the pH within the recommended range.
-
-
Poor Leveling/Migration: The dye may not have good migration properties, meaning once it fixes to the fiber, it doesn't readily move to create an even shade.
-
Solution: Incorporate a leveling agent in the dyebath. Leveling agents slow down the initial dye uptake, allowing for more uniform color distribution.
-
-
Inadequate Pre-treatment: The presence of oils, waxes, or sizing agents from manufacturing can create a barrier, preventing uniform dye penetration.
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Solution: Thoroughly scour and clean the polyester fabric before dyeing to ensure all impurities are removed.
-
Issue 2: Poor Color Fastness (Bleeding, Fading)
Q: The color of my dyed fabric bleeds during washing. How can I improve this?
A: Poor wash fastness is typically due to unfixed dye particles remaining on the fiber surface. A crucial post-dyeing step called "reduction clearing" is necessary to remove this surface dye.
Potential Causes & Solutions:
-
Skipped or Ineffective Reduction Clearing: This is the most common cause of poor wash and crocking fastness. Reduction clearing uses a reducing agent to chemically destroy and remove unfixed dye from the fabric surface.
-
Solution: Implement a reduction clearing step after dyeing. A typical process involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.
-
-
Dye Migration During Drying/Heat Setting: After dyeing, residual dye can migrate to the surface during subsequent heat treatments, a phenomenon known as thermal migration.
-
Solution: Use lower temperatures for drying and heat setting after dyeing.
-
Experimental Protocols
Standard High-Temperature Dyeing Protocol for Polyester with this compound
-
Pre-treatment: Scour the polyester fabric with a non-ionic detergent to remove any impurities. Rinse thoroughly.
-
Dyebath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), typically between 1:10 and 1:15.
-
Add a dispersing agent and a leveling agent to the water.
-
Adjust the pH of the bath to 4.5-5.5 using acetic acid.
-
Prepare a dispersion of this compound by making a paste with a small amount of water and dispersing agent, then dilute with more water. Add this to the dyebath.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath slowly to 80°C before draining.
-
-
Post-treatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a fresh bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide).
-
Treat the fabric in this bath at 60-80°C for 15-20 minutes.
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Rinse the fabric thoroughly, neutralize with a mild acid if necessary, and then give a final rinse.
-
-
Drying: Dry the fabric at a temperature below 130°C if possible to minimize thermal migration.
Data Presentation
Table 1: Key Parameters for Dyeing Polyester with this compound
| Parameter | Recommended Range | Purpose | Common Problems if Deviated |
| Dyeing Temperature | 130-140°C (High Temp. Method) | Opens up polyester fiber structure for dye diffusion. | Below range: Poor color yield. Above range: Potential fiber damage. |
| pH Level | 4.5 - 5.5 (acidic) | Ensures stability of the dye dispersion and optimal dye uptake. | Outside range: Poor dye exhaustion, shade inconsistency. |
| Heating Rate | 1-2 °C/minute | Controls the rate of dye uptake to ensure evenness. | Too fast: Uneven dyeing, streaks. |
| Time at Temperature | 30 - 60 minutes | Allows for complete diffusion and fixation of the dye. | Too short: Lighter shade, poor fastness. Too long: Wasted energy. |
| Reduction Clearing Temp. | 60 - 80 °C | Removes unfixed surface dye to improve fastness. | Below range: Ineffective cleaning. Above range: Potential dye degradation. |
Visualizations
Caption: Troubleshooting workflow for uneven dyeing issues.
Caption: Standard experimental workflow for polyester dyeing.
References
- 1. Four properties of disperse dye leveling agent - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. Polyester Fibres, Polyester Processing, Dyeing Polyester, Cotton, Rayon, Acrylics, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 3. One moment, please... [textilelearner.net]
- 4. scribd.com [scribd.com]
Technical Support Center: Photodegradation of Disperse Red 13
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the photodegradation of the azo dye, Disperse Red 13. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major steps in the photodegradation pathway of this compound?
The photodegradation of this compound, an azo dye, is generally initiated by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), in the presence of a photocatalyst and a suitable light source. The degradation process is believed to proceed through the following key stages:
-
Azo Bond Cleavage: The primary and most critical step is the cleavage of the chromophoric azo bond (–N=N–). This results in the decolorization of the dye solution and the formation of various aromatic amine intermediates.
-
Hydroxylation and Oxidation of Intermediates: The aromatic intermediates subsequently undergo further oxidation and hydroxylation reactions. These reactions can lead to the opening of the aromatic rings.
-
Mineralization: Ideally, the photodegradation process continues until the organic intermediates are completely broken down into simpler, non-toxic inorganic molecules such as carbon dioxide (CO₂), water (H₂O), and mineral acids.
Based on studies of the oxidation and reduction of this compound, several degradation products have been identified, which provides insight into the likely intermediates of photodegradation. These include sulfate 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate, 2-chloro-4-nitro-benzamine, 4-nitro-benzamine, and 2-(ethylphenylamine)-ethanol.[1][2]
Q2: What are the key factors that influence the efficiency of this compound photodegradation?
Several experimental parameters can significantly impact the rate and extent of this compound photodegradation. These include:
-
pH of the solution: The pH can affect the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a prerequisite for efficient degradation. For many azo dyes, the degradation rate is influenced by pH, with optimal conditions often being in the neutral to slightly acidic or alkaline range, depending on the specific dye and catalyst.[3]
-
Photocatalyst type and concentration: The choice of photocatalyst (e.g., TiO₂, ZnO) and its concentration are critical. An increase in catalyst loading can increase the number of active sites and, consequently, the degradation rate. However, beyond an optimal concentration, the solution may become turbid, leading to light scattering and a reduction in the catalyst's photoactivation.
-
Initial dye concentration: Higher initial dye concentrations can lead to a decrease in the degradation rate. This is because more dye molecules are competing for the limited number of active sites on the photocatalyst surface. Additionally, a higher dye concentration can absorb a significant amount of light, hindering the photoactivation of the catalyst.
-
Light intensity and wavelength: The intensity of the light source directly affects the rate of generation of electron-hole pairs in the photocatalyst, which in turn dictates the production of ROS. The wavelength of the light must be appropriate to excite the electrons in the photocatalyst.
-
Presence of other substances: The presence of other organic or inorganic compounds in the solution can either enhance or inhibit the photodegradation process by acting as scavengers of ROS or by competing for active sites on the catalyst.
Q3: What analytical techniques are most suitable for monitoring the photodegradation of this compound and identifying its byproducts?
A combination of analytical techniques is typically employed for a comprehensive analysis of the photodegradation process:
-
UV-Vis Spectrophotometry: This is a straightforward method for monitoring the decolorization of the dye solution by measuring the change in absorbance at the dye's maximum absorption wavelength (λmax) over time.[4]
-
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD): HPLC-DAD is used to separate and quantify the parent dye and its degradation intermediates. The DAD provides spectral information that can aid in the preliminary identification of the byproducts.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for the definitive identification and structural elucidation of the degradation intermediates and final products.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Low or no degradation observed | - Inactive or insufficient photocatalyst. - Inappropriate light source (wavelength or intensity). - Incorrect pH of the solution. - Presence of radical scavengers in the reaction mixture. | - Ensure the photocatalyst is of high quality and use an optimal concentration. - Verify that the light source emits at a wavelength that can activate the photocatalyst and that the intensity is sufficient. - Adjust the pH to the optimal value for the specific dye-catalyst system. - Use purified water and high-purity reagents to avoid quenching of reactive species. |
| Inconsistent or non-reproducible results | - Fluctuations in light intensity or temperature. - Inconsistent catalyst dispersion. - Variations in initial dye concentration or pH. | - Use a stabilized light source and a temperature-controlled reactor. - Ensure the catalyst is well-dispersed in the solution before starting the experiment, for example, by using sonication. - Prepare fresh solutions for each experiment and carefully control the initial conditions. |
| Appearance of new absorption peaks in UV-Vis spectra | - Formation of colored intermediates. | - This is expected during the degradation process. Use HPLC-DAD or LC-MS to identify these new compounds. |
| Incomplete mineralization | - Formation of recalcitrant intermediates. - Insufficient reaction time or catalyst activity. | - Increase the reaction time or the catalyst concentration. - Consider using a more advanced oxidation process or a combination of different treatment methods. |
Quantitative Data
The following table presents representative data on the photocatalytic degradation of a disperse azo dye under various experimental conditions. While this data is for a related compound, it illustrates the expected trends for this compound.
| Parameter | Condition | Apparent Rate Constant (k, min⁻¹) | Degradation Efficiency after 120 min (%) |
| Initial Concentration | 10 mg/L | 0.021 | 92 |
| 25 mg/L | 0.015 | 83 | |
| 50 mg/L | 0.009 | 67 | |
| pH | 5 | 0.018 | 87 |
| 7 | 0.015 | 83 | |
| 9 | 0.012 | 76 | |
| Catalyst Loading (TiO₂) | 0.5 g/L | 0.011 | 73 |
| 1.0 g/L | 0.015 | 83 | |
| 1.5 g/L | 0.013 | 79 |
Note: The data presented is illustrative and based on typical results for disperse azo dyes. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Photocatalytic Degradation Experiment
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Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dimethylformamide) and then dilute it with deionized water to the desired initial concentration.
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Catalyst Suspension: Add the photocatalyst (e.g., TiO₂ P25) to the dye solution at the desired concentration (e.g., 1 g/L).
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Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst and reach equilibrium.
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Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator) under constant stirring.
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Sampling: Withdraw aliquots of the suspension at regular time intervals.
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Sample Preparation for Analysis: Immediately centrifuge or filter the samples to remove the photocatalyst particles.
Protocol 2: Analytical Monitoring by UV-Vis Spectrophotometry
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Wavelength Scan: Determine the maximum absorption wavelength (λmax) of the initial this compound solution.
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Absorbance Measurement: Measure the absorbance of the filtered samples at the λmax.
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Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 3: Identification of Intermediates by LC-MS/MS
-
Chromatographic Separation: Inject the filtered samples into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile and water with a modifier (e.g., formic acid).
-
Mass Spectrometric Analysis: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or a triple quadrupole instrument) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in both full scan and product ion scan modes to determine the molecular weights and fragmentation patterns of the parent dye and its degradation products.
-
Structure Elucidation: Propose the structures of the intermediates based on their mass-to-charge ratios and fragmentation patterns.
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: General experimental workflow for studying photodegradation.
References
Technical Support Center: Optimizing the Removal of Disperse Red 13 from Wastewater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of Disperse Red 13 from wastewater. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound from wastewater?
A1: The primary methods for the removal of this compound, a type of azo dye, from wastewater include:
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Coagulation-Flocculation: This chemical process uses coagulants to destabilize dye particles, causing them to aggregate and form larger flocs that can be easily removed through sedimentation.[1]
-
Adsorption: This physical process involves the adhesion of dye molecules onto the surface of a solid adsorbent material, such as activated carbon.[2][3][4]
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Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, like hydroxyl radicals, to degrade the complex structure of the dye molecule. Common AOPs include Fenton oxidation and photocatalysis.[5]
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Biological Treatment: This method employs microorganisms, such as bacteria or fungi, to break down the dye molecules through their metabolic processes.
Q2: Why is pH a critical parameter in most removal processes for this compound?
A2: The pH of the wastewater significantly influences the surface charge of both the dye molecules and the materials used for treatment (e.g., coagulants, adsorbents, photocatalysts). This affects the electrostatic interactions that are crucial for efficient removal. For instance, in coagulation with ferric chloride, a specific pH range is necessary for the formation of effective iron hydroxo complexes. Similarly, the surface charge of adsorbents like activated carbon changes with pH, impacting their ability to attract and bind the nonionic this compound molecules. In advanced oxidation processes like the Fenton reaction, an acidic pH (typically around 3) is optimal for the generation of hydroxyl radicals.
Q3: What are the main challenges associated with the biological treatment of this compound?
A3: Biological treatment of azo dyes like this compound can be challenging due to their complex aromatic structure, which makes them resistant to aerobic degradation. The process is often slow and may require specific anaerobic conditions to break the azo bond (-N=N-), followed by an aerobic stage to degrade the resulting aromatic amines. Furthermore, the toxicity of the dye and its degradation byproducts can inhibit microbial activity. The presence of other chemicals in textile wastewater can also negatively impact the efficiency of biological treatment.
Troubleshooting Guides
Coagulation-Flocculation
Q: My color removal efficiency is low despite adding the recommended coagulant dosage. What could be the issue?
A: Several factors could be contributing to low color removal efficiency:
-
Incorrect pH: The optimal pH for coagulation is critical. For ferric chloride in the treatment of this compound, a pH of around 5 has been shown to be effective, while for aluminum salts, a pH of 8 may be optimal. Verify and adjust the pH of your wastewater before adding the coagulant.
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Inadequate Mixing: Proper mixing is essential for both the initial dispersion of the coagulant (rapid mix) and the subsequent formation of flocs (slow mix). Ensure your mixing speeds and durations are optimized.
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Interfering Substances: Other chemicals present in the wastewater, such as dispersing agents, can interfere with the coagulation process. Consider a pre-treatment step if the wastewater composition is complex.
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Coagulant Overdosing: An excess of coagulant can lead to charge reversal and restabilization of the dye particles, thus reducing removal efficiency.
Q: I'm observing excessive sludge production. How can I minimize it?
A: Excessive sludge is a common issue in coagulation. Here are some strategies to reduce it:
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Optimize Coagulant Dosage: Use the minimum effective dose of coagulant required for efficient color removal. Jar tests are crucial for determining this optimal dosage.
-
Select an Appropriate Coagulant: Different coagulants produce varying amounts of sludge. For this compound, ferric chloride has been noted to produce a significant amount of sludge compared to other coagulants under certain conditions. Experiment with different coagulants to find one that is effective with lower sludge generation.
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pH Adjustment: Proper pH control can sometimes reduce the required coagulant dose and, consequently, the sludge volume.
Adsorption
Q: The adsorption capacity of my activated carbon seems low. How can I improve it?
A: Low adsorption capacity can be due to several factors:
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Suboptimal pH: While this compound is a nonionic dye, pH can still influence the surface chemistry of the adsorbent. The optimal pH for adsorption of disperse dyes on activated carbon can vary, so it's important to determine the ideal pH for your specific system.
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Insufficient Contact Time: Adsorption is a time-dependent process. Ensure that you are allowing sufficient time for the dye to reach equilibrium with the adsorbent surface. Kinetic studies can help determine the optimal contact time.
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High Initial Dye Concentration: At very high concentrations, the active sites on the adsorbent can become saturated, leading to a decrease in removal efficiency. If possible, dilute the wastewater or increase the adsorbent dosage.
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Adsorbent Properties: The effectiveness of activated carbon depends on its surface area, pore size distribution, and surface functional groups. The preparation method of the activated carbon can significantly impact these properties.
Q: My results are not reproducible. What could be causing this variability?
A: Reproducibility issues in adsorption experiments often stem from:
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Inconsistent Adsorbent Preparation: Ensure your adsorbent is prepared and activated consistently in every batch. Variations in temperature, activation time, or chemical treatment can lead to different surface properties.
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Variable Wastewater Composition: The composition of industrial wastewater can fluctuate. If possible, use a homogenized sample for a series of experiments or synthetic wastewater with a known composition.
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Inaccurate Measurement of Parameters: Precisely control and measure parameters like pH, temperature, adsorbent dosage, and initial dye concentration in every experiment.
Advanced Oxidation Processes (AOPs) - Fenton Oxidation
Q: The degradation of this compound is incomplete in my Fenton experiment. What should I check?
A: Incomplete degradation in a Fenton process can be attributed to several factors:
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Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 4.0. At higher pH, iron precipitates as hydroxide, reducing the availability of the catalyst.
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Suboptimal Fe²⁺/H₂O₂ Ratio: The ratio of ferrous iron to hydrogen peroxide is a critical parameter. An insufficient amount of Fe²⁺ will limit the production of hydroxyl radicals, while an excess can lead to scavenging of the radicals. The optimal ratio needs to be determined experimentally for your specific wastewater.
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Presence of Scavengers: Other organic and inorganic compounds in the wastewater can compete with the dye for hydroxyl radicals, reducing the degradation efficiency.
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Insufficient Reaction Time: The degradation process takes time. Ensure the reaction is allowed to proceed for a sufficient duration.
Q: I'm concerned about the toxicity of the effluent after Fenton treatment.
A: While Fenton's reagent can effectively decolorize the wastewater, the degradation products may sometimes be more toxic than the parent dye. It is crucial to assess the toxicity of the treated effluent using bioassays. If toxicity is an issue, further treatment steps, such as a biological polishing stage, may be necessary to degrade these intermediate products.
Data Presentation
The following tables summarize quantitative data for the removal of this compound and similar disperse dyes under various experimental conditions.
Table 1: Coagulation-Flocculation Performance for this compound Removal
| Coagulant | Optimal pH | Coagulant Dosage (mg/L) | Initial Dye Conc. (mg/L) | Removal Efficiency (%) | Reference |
| Ferric Chloride (FeCl₃) | 5 | 200 | 100 | >98 | |
| Aluminum Chloride (AlCl₃) | 8 | 200 | 100 | ~65 | |
| Aluminum Sulfate (Al₂(SO₄)₃) | 8 | 200 | 100 | ~57 |
Table 2: Adsorption of Disperse Dyes onto Activated Carbon
| Adsorbent | Optimal pH | Adsorbent Dosage (g/L) | Initial Dye Conc. (mg/L) | Temperature (°C) | Removal Efficiency (%) | Reference |
| Bamboo-based Activated Carbon | Not Specified | 12.0 | 50.0 | 50 | 90.23 | |
| Commercial Activated Carbon (F400) | Not Specified | 12.0 | 50.0 | 50 | 92.13 | |
| Powdered Activated Carbon | Not Specified | 15 | 150 | Not Specified | 95 (COD Removal) |
Table 3: Fenton and Photo-Fenton Oxidation of Disperse Dyes
| Process | Dye | Optimal pH | Fe²⁺ (mg/L) | H₂O₂ (mg/L) | Reaction Time (min) | Removal Efficiency (%) | Reference |
| Fenton | Disperse Red 167 | 3 | 75 | 100 | 25 | 97.8 (Color), 97.7 (COD) | |
| Photo-Fenton | Disperse Red 167 | 3 | 75 | 100 | 40 | 99.3 (Color), 98.4 (COD) | |
| Fenton | Disperse Dyes | 3 | 550 | 600 | Not Specified | Colorless effluent, ~83% COD removal |
Experimental Protocols
Coagulation-Flocculation of this compound
This protocol describes a standard jar test procedure to determine the optimal conditions for this compound removal using coagulation-flocculation.
Materials:
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This compound wastewater sample
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Coagulant stock solution (e.g., 10 g/L FeCl₃)
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Acid and base for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
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Jar testing apparatus with multiple beakers
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Spectrophotometer
-
pH meter
Procedure:
-
Sample Preparation: Fill six beakers with 500 mL of the this compound wastewater.
-
pH Adjustment: Adjust the pH of each beaker to a different value (e.g., 4, 5, 6, 7, 8, 9) using HCl or NaOH.
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Coagulant Addition: While rapidly stirring (e.g., 150 rpm), add a predetermined dosage of the coagulant stock solution to each beaker.
-
Rapid Mix: Continue rapid stirring for 1-3 minutes to ensure thorough mixing of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed (e.g., 30-40 rpm) and continue mixing for 15-20 minutes to promote floc formation.
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Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.
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Sample Analysis: Carefully collect a supernatant sample from each beaker and measure the final dye concentration using a spectrophotometer at the maximum absorbance wavelength of this compound.
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Optimization: Repeat the experiment by varying the coagulant dosage at the optimal pH determined in the previous step.
Adsorption of this compound using Activated Carbon
This protocol outlines a batch adsorption experiment to evaluate the removal of this compound by activated carbon.
Materials:
-
This compound stock solution
-
Activated carbon
-
Conical flasks
-
Shaker
-
Centrifuge or filtration apparatus
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.
-
Adsorbent Dosage: Accurately weigh different amounts of activated carbon (e.g., 0.1 g, 0.2 g, 0.5 g, 1.0 g) and add them to separate conical flasks.
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Adsorption Experiment: Add a fixed volume (e.g., 100 mL) of the this compound solution to each flask.
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Agitation: Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 2 hours) at a constant temperature.
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Separation: After the contact time, separate the activated carbon from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of this compound in the supernatant using a spectrophotometer.
-
Kinetics and Isotherm Studies: To study the adsorption kinetics, take samples at different time intervals. For isotherm studies, vary the initial dye concentration while keeping the adsorbent dosage constant.
Fenton Oxidation of this compound
This protocol provides a general procedure for the degradation of this compound using the Fenton process.
Materials:
-
This compound wastewater sample
-
Ferrous sulfate (FeSO₄·7H₂O) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
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Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Sample Preparation: Place a known volume of the wastewater in a beaker.
-
pH Adjustment: Adjust the pH of the solution to the desired value (typically around 3.0) using sulfuric acid.
-
Catalyst Addition: Add the required amount of the ferrous sulfate solution to the wastewater while stirring.
-
Oxidant Addition: Slowly add the hydrogen peroxide solution to the mixture. The reaction will start immediately.
-
Reaction: Continue stirring for the desired reaction time (e.g., 60 minutes).
-
Quenching and Precipitation: After the reaction, raise the pH to above 7.0 with NaOH to stop the reaction and precipitate the iron as ferric hydroxide.
-
Separation and Analysis: Allow the precipitate to settle, then filter the supernatant. Analyze the final dye concentration using a spectrophotometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of Disperse Red dye by bamboo-based activated carbon: optimisation, kinetics and equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [rshanthini.com]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
Identifying and minimizing impurities in Disperse Red 13 synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Disperse Red 13.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in azo dye synthesis is a common issue that can stem from several factors throughout the diazotization and coupling steps.
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Incomplete Diazotization: The conversion of the primary aromatic amine (2-chloro-4-nitroaniline) to its diazonium salt may be incomplete.
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Solution: Ensure a slight excess of sodium nitrite and a sufficiently acidic medium (using hydrochloric acid) are used. The reaction temperature should be strictly maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt. Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization reaction.
-
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Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of phenolic impurities and a reduction in the desired product.
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Solution: Maintain a constant temperature of 0-5°C throughout the diazotization process and during the storage of the diazonium salt solution before the coupling reaction. It is highly recommended to use the diazonium salt solution immediately after its preparation.
-
-
Incorrect pH for Coupling: The pH of the coupling reaction is critical for optimal yield. For coupling with N-ethyl-N-hydroxyethylaniline, a weakly acidic to neutral pH is generally preferred.
-
Solution: Carefully monitor and adjust the pH of the coupling reaction mixture. The addition of a buffer, such as sodium acetate, can help maintain the optimal pH range.
-
-
Impure Reactants: The purity of the starting materials, 2-chloro-4-nitroaniline and N-ethyl-N-hydroxyethylaniline, can significantly impact the yield.
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Solution: Use high-purity starting materials. If the purity is questionable, consider recrystallizing the starting materials before use.
-
Issue 2: Off-Color Product or Presence of Impurities
Q2: The synthesized this compound is not the expected bright red color, or my analytical results (TLC, HPLC) show multiple spots/peaks. What are the likely impurities and how can I minimize them?
A2: The formation of an off-color product or the presence of multiple peaks in your analysis indicates the formation of side products. The most common impurities in the synthesis of this compound are:
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2-Chloro-4-nitrophenol: This impurity arises from the decomposition of the 2-chloro-4-nitrobenzenediazonium salt in the presence of water, especially at elevated temperatures. This phenolic compound can then couple with the remaining diazonium salt to form a different, undesired azo dye.
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Minimization: Strictly maintain the reaction temperature at 0-5°C during diazotization and coupling.
-
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Triazene Compound: This by-product can form if the diazonium ion couples with the nitrogen atom of an unreacted amine (N-coupling) instead of the aromatic ring of the coupling component (C-coupling).
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Minimization: Control the pH of the coupling reaction. For coupling with anilines, a slightly acidic pH helps to minimize N-coupling. Ensure a sufficient excess of acid during diazotization to reduce the concentration of free amine available for N-coupling.
-
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Isomeric Impurities: The commercial starting material, 2-chloro-4-nitroaniline, may contain isomers such as 4-chloro-2-nitroaniline. These isomers will also undergo diazotization and coupling, leading to the formation of isomeric dye impurities.
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Minimization: Use a high-purity starting material. If isomeric impurities are suspected, they can often be separated from the final product by column chromatography or recrystallization.
-
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloro-4-nitroaniline or N-ethyl-N-hydroxyethylaniline in the final product.
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Minimization: Ensure the reaction goes to completion by allowing sufficient reaction time and using appropriate stoichiometry.
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Issue 3: Poor Solubility of the Final Product
Q3: My purified this compound has poor solubility in common organic solvents, making characterization difficult. What could be the reason?
A3: this compound is inherently poorly soluble in water but should be soluble in polar organic solvents like acetone and ethanol.[1] Poor solubility in these solvents could indicate the presence of polymeric byproducts or highly insoluble impurities.
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Possible Cause: Side reactions at higher temperatures or incorrect pH could lead to the formation of larger, less soluble molecules.
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Solution: Review your reaction conditions, particularly temperature and pH control. Purification by recrystallization from a suitable solvent system (e.g., ethanol-water or DMF-water) can help remove these insoluble impurities.
Data Presentation
Table 1: Key Reactants and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Diazo Component | 121-87-9 |
| N-Ethyl-N-hydroxyethylaniline | C₁₀H₁₅NO | 165.23 | Coupling Component | 92-50-2 |
| This compound | C₁₆H₁₇ClN₄O₃ | 348.78 | Product | 3180-81-2 |
Table 2: Potential Impurities in this compound Synthesis
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | Decomposition of diazonium salt |
| Triazene byproduct | C₁₂H₉Cl₂N₅O₄ | 370.15 | N-coupling side reaction |
| Isomeric Dye (from 4-chloro-2-nitroaniline) | C₁₆H₁₇ClN₄O₃ | 348.78 | Isomeric impurity in starting material |
| Unreacted 2-chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Incomplete diazotization |
| Unreacted N-ethyl-N-hydroxyethylaniline | C₁₀H₁₅NO | 165.23 | Incomplete coupling |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
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2-chloro-4-nitroaniline
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Concentrated hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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N-ethyl-N-hydroxyethylaniline
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Sodium acetate
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Ethanol
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Deionized water
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Ice
Procedure:
-
Diazotization:
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In a beaker, dissolve 2-chloro-4-nitroaniline (1.73 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL) with gentle heating if necessary.
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Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the amine solution, ensuring the temperature does not rise above 5°C.
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Stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (turns blue-black).
-
-
Coupling:
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In a separate beaker, dissolve N-ethyl-N-hydroxyethylaniline (1.65 g, 0.01 mol) in a mixture of water (20 mL) and a small amount of HCl to ensure solubility.
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Cool this solution to 0-5°C in an ice-salt bath.
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Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
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Maintain the temperature at 0-5°C and slowly add a solution of sodium acetate to adjust the pH to 4-5 to facilitate the coupling reaction.
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Continue stirring the reaction mixture for 2-3 hours at 0-5°C.
-
-
Isolation and Purification:
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The precipitated crude this compound is collected by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
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Dry the purified product in a vacuum oven at 60°C.
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Protocol 2: HPLC-UV Method for Purity Analysis
This protocol provides a general method for the analysis of this compound purity.
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Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might be:
-
0-20 min: 50% to 90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 90% to 50% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 530 nm (the λmax of this compound).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized dye in the initial mobile phase composition or a suitable solvent like acetonitrile.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between common issues and resulting impurities in this compound synthesis.
References
Technical Support Center: Poled DR13 Polymers for NLO Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with poled Disperse Red 13 (DR13) polymers for nonlinear optical (NLO) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of NLO property decay in poled DR13 polymers?
The decay of second-order NLO properties in poled guest-host polymers like DR13 is primarily due to the relaxation of the induced polar order of the chromophores. After the poling field is removed, the DR13 molecules, which were aligned to create a non-centrosymmetric structure, begin to reorient back to a random, isotropic state. This relaxation is driven by thermal energy and the free volume within the polymer matrix. The rate of this decay is highly dependent on the glass transition temperature (Tg) of the polymer host and the storage temperature.
Q2: How does the polymer host affect the stability of NLO properties?
The choice of the polymer host is critical for the long-term stability of the NLO properties. Polymers with high glass transition temperatures (Tg) are preferred because they restrict the mobility of the guest DR13 chromophores at temperatures well below Tg, thus slowing down the relaxation process. For instance, using a high-Tg polymer like polyetherketone (PEK-c) has been shown to significantly improve the thermal stability of poled DR13 systems.[1][2][3] In contrast, guest-host systems with lower Tg polymers tend to exhibit more rapid decay of their NLO properties.[4]
Q3: What is photodegradation and how does it affect DR13 polymers?
Photodegradation is the light-induced decomposition of materials. In the context of NLO polymers, it can lead to a loss of the NLO effect by altering the chemical structure of the chromophore. The process is often initiated by the absorption of UV or visible light, which can lead to photo-oxidation if oxygen is present.[5] Experimental results indicate that for many organic NLO chromophores, photo-oxidation is a principal degradation mechanism. Encapsulating the polymer film to minimize oxygen exposure can dramatically decrease the photodegradation quantum efficiency.
Troubleshooting Guides
Issue 1: Rapid Decay of Second-Harmonic Generation (SHG) Signal After Poling
Possible Causes:
-
Low Glass Transition Temperature (Tg) of the Host Polymer: The polymer matrix is not rigid enough to lock the aligned DR13 molecules in place.
-
Poling Temperature Too High: Poling at a temperature significantly above the polymer's Tg can increase chromophore mobility, leading to faster relaxation upon cooling.
-
Inefficient Poling: The initial alignment of the chromophores was not optimal, leading to a lower starting NLO coefficient and an apparently faster decay.
-
Presence of Plasticizers: Residual solvents or other small molecules can act as plasticizers, lowering the effective Tg of the polymer and increasing chromophore mobility.
Troubleshooting Steps:
-
Verify the Tg of the Polymer: Use Differential Scanning Calorimetry (DSC) to measure the Tg of your polymer film. Compare this with the poling and operating temperatures.
-
Optimize Poling Temperature: The optimal poling temperature is typically slightly below or at the Tg of the polymer. In-situ SHG measurements during poling can help identify the ideal temperature.
-
Ensure Complete Solvent Removal: Dry the polymer films under vacuum for an extended period before poling to remove any residual solvent.
-
Consider a Higher Tg Polymer: If decay remains an issue, switching to a polymer host with a higher Tg, such as polyetherketone (PEK-c), is recommended for improved thermal stability.
Issue 2: Degradation of NLO Properties Under Illumination
Possible Causes:
-
Photo-oxidation: The DR13 chromophores are being chemically altered by reacting with oxygen in the presence of light.
-
Photothermal Effects: The incident light is causing localized heating of the polymer film, accelerating thermal relaxation.
Troubleshooting Steps:
-
Encapsulation: Protect the poled polymer film from the ambient atmosphere by applying a barrier coating or encapsulating the device. This has been shown to significantly reduce photodegradation.
-
Inert Atmosphere: Conduct experiments in a nitrogen or vacuum environment to minimize exposure to oxygen.
-
Use of Antioxidants: Incorporating antioxidants into the polymer matrix can help mitigate photo-oxidation.
-
Wavelength Selection: If possible, use longer wavelengths of light for your application, as higher energy (shorter wavelength) photons are more likely to cause photodegradation.
-
Intensity Control: Limit the intensity of the incident light to the minimum required for the measurement or application to reduce both photochemical and photothermal effects.
Quantitative Data Summary
| Polymer System | NLO Coefficient (r33) | Measurement Wavelength | Glass Transition Temp. (Tg) | Stability | Reference |
| DR13 in Polyetherketone (PEK-c) | Not specified | 632.8 nm | High | Remained at 80% of initial value after 13,000 hours |
Experimental Protocols
Corona Poling of DR13-Doped Polymer Films
Objective: To induce a non-centrosymmetric alignment of DR13 chromophores in a polymer host film to achieve second-order NLO properties.
Materials:
-
DR13-doped polymer film on a conductive substrate (e.g., ITO-coated glass)
-
Corona poling setup with a sharp needle or wire electrode
-
High voltage power supply
-
Heater with temperature controller
-
In-situ SHG measurement setup (optional, for optimization)
Procedure:
-
Sample Preparation: Prepare a thin film of the DR13/polymer blend on a conductive substrate using a method like spin-coating. Ensure the film is of high optical quality and free of defects.
-
Drying: Thoroughly dry the film under vacuum to remove any residual solvent.
-
Mounting: Place the sample on the heating stage of the poling setup with the polymer film facing the corona electrode.
-
Heating: Heat the sample to a temperature at or slightly below the glass transition temperature (Tg) of the polymer. This allows for increased mobility of the chromophore molecules.
-
Applying Voltage: Position the corona electrode a few centimeters above the film. Apply a high voltage (typically 5-10 kV) to the electrode to generate a corona discharge. This creates an intense electric field across the polymer film.
-
Poling: Maintain the temperature and applied voltage for a period of time (e.g., 30-60 minutes) to allow the DR13 molecules to align with the electric field. In-situ SHG can be used to monitor the alignment process.
-
Cooling: While keeping the high voltage applied, cool the sample down to room temperature. This "freezes" the aligned chromophores in their oriented state.
-
Voltage Removal: Once the sample has cooled, turn off and remove the high voltage.
-
Characterization: The poled film is now ready for NLO characterization, such as SHG or electro-optic coefficient measurements.
Measurement of NLO Decay
Objective: To quantify the temporal stability of the NLO properties of a poled DR13 polymer film.
Materials:
-
Poled DR13 polymer film
-
SHG measurement setup (including a laser source, filters, sample holder with temperature control, and a photodetector)
-
Data acquisition system
Procedure:
-
Initial Measurement: Measure the initial SHG intensity from the poled film at a specific temperature (e.g., room temperature or an elevated temperature to accelerate aging). This will be your reference point (I_SHG(t=0)).
-
Aging: Store the sample at a constant, controlled temperature.
-
Periodic Measurements: At regular time intervals, remove the sample from the aging environment (if necessary) and measure the SHG intensity under the same conditions as the initial measurement.
-
Data Analysis: Plot the normalized SHG intensity (I_SHG(t) / I_SHG(t=0)) as a function of time.
-
Modeling: The decay can often be fitted to a stretched exponential function or a multi-exponential decay model to extract characteristic decay time constants.
Visualizations
Caption: Workflow for NLO stability analysis of poled DR13 polymers.
Caption: Troubleshooting flowchart for NLO signal decay in poled polymers.
References
- 1. Thermally Stable Guest-Host Polyetherketone Poled Polymer for Electro-Optical Applications | Semantic Scholar [semanticscholar.org]
- 2. Investigation of the new guest-host DR13/PEK-C poled polymer [opg.optica.org]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Thermal Stability of Disperse Red 13 in Polymer Hosts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Disperse Red 13 (DR13) in polymer hosts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to the thermal stability of your dye-doped polymer systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Color Fading or Change After Thermal Processing
Q: Why is the color of my DR13-doped polymer fading or changing hue after melt processing, annealing, or prolonged exposure to elevated temperatures?
A: This is a classic sign of thermal degradation of the this compound dye. The azo bond (-N=N-) that forms the chromophore of DR13 is susceptible to cleavage at high temperatures, leading to a loss of color. The degradation can also involve other chemical changes to the dye molecule, resulting in a color shift.
Possible Causes:
-
Processing Temperature Exceeds Dye's Thermal Stability: The processing temperature of your polymer host may be too high for the DR13 to withstand.
-
Presence of Oxygen: Thermal-oxidative degradation can occur at lower temperatures than purely thermal degradation. Oxygen can accelerate the breakdown of the dye.[1]
-
Incompatible Polymer Host: The chemical environment of the polymer matrix can influence the stability of the dye.
-
Long Processing Times: Extended exposure to high temperatures, even below the decomposition temperature, can lead to gradual dye degradation.
Solutions:
-
Lower Processing Temperature: If possible, reduce the processing temperature of your polymer.
-
Use an Inert Atmosphere: Process your dye-doped polymer under an inert atmosphere, such as nitrogen or argon, to minimize thermal-oxidative degradation.
-
Select a More Stable Polymer Host: Consider using a polymer with a lower processing temperature or one that offers a more protective environment for the dye.
-
Minimize Processing Time: Reduce the time the dye-doped polymer is exposed to high temperatures.
-
Incorporate Stabilizers: Antioxidants or thermal stabilizers can be added to the polymer matrix to protect the dye from degradation.
Issue 2: Dye Sublimation or "Blooming" on the Polymer Surface
Q: I am observing a colored film or powder on the surface of my DR13-doped polymer, especially after thermal treatment. What is causing this?
A: This phenomenon is likely due to the sublimation of the this compound dye. As a "guest" molecule in the "host" polymer, the dye can migrate to the surface and sublime, particularly at elevated temperatures. This is a common issue in guest-host polymer systems.
Possible Causes:
-
Weak Host-Guest Interactions: Insufficient interaction between the DR13 molecules and the polymer chains allows the dye to migrate freely.
-
High Processing or Operating Temperature: Elevated temperatures increase the vapor pressure of the dye, promoting sublimation.
-
High Dye Concentration: At higher concentrations, dye molecules are more likely to aggregate and sublime.
Solutions:
-
Choose a Polymer Host with a High Glass Transition Temperature (Tg): Polymers with a high Tg can better immobilize the dye molecules, reducing their mobility and sublimation.
-
Covalently Bond the Dye to the Polymer: Synthesizing a polymer with DR13 chemically attached as a side-chain or part of the main chain will prevent it from sublimating.
-
Use a Compatibilizer: In polymer blends, a compatibilizer can improve the interaction between the dye and the polymer matrix, reducing migration.[2][3][4]
-
Optimize Dye Concentration: Use the lowest effective concentration of DR13 to minimize sublimation.
Issue 3: Poor Reproducibility of Thermal Stability Results
Q: My thermal stability tests (e.g., TGA, DSC) on DR13-doped polymer samples are not consistent. What could be the reason?
A: Inconsistent results in thermal analysis often point to variations in sample preparation or experimental conditions.
Possible Causes:
-
Inhomogeneous Dye Dispersion: If the DR13 is not uniformly dispersed in the polymer matrix, different samples will have varying local concentrations of the dye, leading to different degradation profiles.
-
Variations in Sample Mass and Form: The mass and physical form (e.g., powder, film) of the samples can affect heat transfer and the diffusion of degradation products.
-
Inconsistent Heating Rates: Different heating rates in TGA can shift the observed decomposition temperatures.[5]
-
Atmosphere Control: The presence of even small amounts of oxygen can significantly alter the degradation mechanism and results.
Solutions:
-
Improve Mixing and Dispersion: Ensure your processing method (e.g., solution casting, melt blending) achieves a homogeneous dispersion of DR13 in the polymer.
-
Standardize Sample Preparation: Use consistent sample masses and forms for all your thermal analyses.
-
Use a Consistent Heating Rate: Employ the same heating rate for all TGA experiments to ensure comparability of results.
-
Maintain a Controlled Atmosphere: Use a consistent and pure inert atmosphere (e.g., nitrogen) for your TGA measurements to exclude oxidative effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal degradation mechanism for an azo dye like this compound?
A1: The primary thermal degradation pathway for azo dyes involves the cleavage of the azo bond (-N=N-). This breaks the chromophore and leads to a loss of color. The degradation can proceed through a free-radical mechanism, and the resulting aromatic fragments can undergo further reactions. The presence of different functional groups on the aromatic rings can influence the stability of the azo bond.
Q2: How does the polymer host's glass transition temperature (Tg) affect the thermal stability of this compound?
A2: The glass transition temperature (Tg) of the host polymer is a critical factor in the stability of guest-host systems. Above the Tg, the polymer chains have greater mobility, which can facilitate the migration and sublimation of the guest dye molecules. A polymer with a high Tg will have a more rigid structure at a given temperature, which can "lock" the dye molecules in place, improving the overall thermal stability of the system.
Q3: What are the advantages of covalently bonding this compound to the polymer backbone?
A3: Covalently bonding DR13 to the polymer backbone, creating a side-chain or main-chain polymer, offers significant advantages in thermal stability. This approach effectively prevents dye sublimation and leaching, as the dye is chemically anchored to the polymer. It can also lead to a more stable system overall, as the dye's mobility is severely restricted.
Q4: Can I use additives to improve the thermal stability of DR13 in a polymer?
A4: Yes, various additives can be incorporated into the polymer matrix to enhance the thermal stability of this compound. These include:
-
Antioxidants: To prevent thermal-oxidative degradation.
-
UV Stabilizers: While primarily for photostability, some UV stabilizers can also offer a degree of thermal protection.
-
Compatibilizers: In polymer blends, these can improve the interaction between the dye and the matrix, reducing migration.
Q5: What analytical techniques are best for evaluating the thermal stability of DR13-doped polymers?
A5: The most common and effective techniques for assessing thermal stability are:
-
Thermogravimetric Analysis (TGA): This measures the weight loss of a sample as a function of temperature, allowing you to determine the onset of decomposition.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the glass transition temperature (Tg) of the polymer and to observe any thermal events such as melting or decomposition.
-
UV-Vis Spectroscopy: By measuring the absorbance of the dye-doped polymer before and after thermal treatment, you can quantify any color loss or change, which is indicative of dye degradation.
Quantitative Data Summary
The following tables summarize quantitative data on the thermal stability of azo dyes in various polymer systems.
Table 1: Decomposition Temperatures of Azo Dyes in Different Polymer Hosts
| Azo Dye | Polymer Host | Decomposition Onset (°C) | Method | Reference |
| Disperse Red 167 | Polyester (PET) | >420 | Py-GC-MS | |
| New Azo Dye | - | 290 | TGA | |
| Lophine Dyes | Polyimide | >350 | TGA/DSC |
Table 2: Glass Transition Temperatures (Tg) of DR1-Doped PMMA
| Sample | Tg (°C) | Method | Reference |
| Unannealed PMMA | - | DSC | |
| Unannealed DR1/PMMA | Lower than neat PMMA | DSC | |
| Annealed PMMA | Higher than unannealed | DSC | |
| Annealed DR1/PMMA | Higher than unannealed | DSC |
Note: Specific Tg values were not provided in the source, but the trend was described.
Experimental Protocols
Protocol 1: Preparation of DR13-Doped Polymer Films by Solution Casting
-
Dissolution: Dissolve the desired polymer (e.g., PMMA, Polycarbonate) in a suitable solvent (e.g., tetrahydrofuran, chloroform) to a concentration of 10% (w/v).
-
Dye Addition: Add this compound to the polymer solution to achieve the desired weight percentage (e.g., 1-5 wt%).
-
Mixing: Stir the solution at room temperature until the dye is completely dissolved and the solution is homogeneous. This may take several hours.
-
Casting: Pour the solution into a flat-bottomed petri dish or onto a clean glass substrate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours.
-
Drying: Further dry the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 60-80°C) for at least 24 hours to remove any residual solvent.
Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a small sample of the DR13-doped polymer (5-10 mg) in the form of a film or powder.
-
Instrument Setup: Place the sample in a TGA crucible (e.g., alumina, platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the weight loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% weight loss occurs.
Visualizations
References
Addressing poor leveling and migration in Disperse Red 13 dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Disperse Red 13. The information aims to address common challenges related to poor leveling and migration during the dyeing of polyester fabrics.
Troubleshooting Guide: Addressing Poor Leveling and Migration
Uneven dyeing (poor leveling) and the subsequent movement of dye molecules (migration) are common issues in polyester dyeing with disperse dyes. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Speckled or Spotted Appearance on Fabric
This is often due to poor dye dispersion.
-
Possible Cause 1: Inadequate Dispersion of Dyestuff
-
Solution: Ensure the dye powder is thoroughly pasted with a dispersing agent and a small amount of warm water (40-50°C) before adding it to the dyebath. The paste should be smooth and free of lumps.
-
-
Possible Cause 2: Poor Quality of Disperse Dye
-
Solution: Use high-quality, finely milled this compound. The particle size should ideally be between 0.5 to 1 micron for optimal dispersion stability.[1]
-
-
Possible Cause 3: Instability of Dispersion at High Temperatures
-
Solution: Select a dispersing agent that is stable at high temperatures (above 130°C). Lignin or naphthalene sulfonates are common choices.[2] Conduct a dispersion stability test to confirm.
-
Issue 2: Shade Inconsistency (e.g., Light/Dark Patches)
This points to problems with the rate of dye uptake and leveling.
-
Possible Cause 1: Rapid Rate of Temperature Rise
-
Solution: Control the heating rate of the dyebath, especially in the critical temperature range for polyester (90-130°C). A rate of 1-2°C per minute is generally recommended to allow for even dye absorption.[2]
-
-
Possible Cause 2: Incorrect Dyebath pH
-
Possible Cause 3: Insufficient Leveling Agent
-
Solution: Incorporate an effective leveling agent in the dye bath formulation. Leveling agents help to slow down the initial dye uptake and promote even distribution. The concentration should be optimized based on the depth of the shade.
-
Issue 3: Poor Rubbing Fastness and Color Bleeding (Migration)
This is typically caused by the movement of dye from the fiber interior to the surface during post-dyeing heat treatments.
-
Possible Cause 1: Incomplete Removal of Surface Dye
-
Solution: Perform a thorough reduction clearing after dyeing. This process removes unfixed dye from the fiber surface, which is a primary cause of poor fastness.
-
-
Possible Cause 2: Inappropriate Heat Setting Conditions
-
Solution: Optimize the temperature and duration of heat setting. Aggressive conditions (high temperature or prolonged time) can promote thermal migration.
-
-
Possible Cause 3: Presence of Residual Auxiliaries
-
Solution: Ensure thorough rinsing after dyeing and reduction clearing to remove any residual chemicals that could facilitate dye migration during subsequent heat treatments.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for dyeing polyester with this compound?
A typical high-temperature dyeing process for polyester involves gradually heating the dyebath to 130°C. A controlled temperature rise of 1-2°C per minute is crucial for even dyeing. The dyeing is then continued at 130°C for 30-60 minutes, depending on the desired shade depth.
Q2: How does pH affect the dyeing of this compound?
A weakly acidic pH of 4.5-5.5 is optimal for dyeing polyester with disperse dyes. This pH range ensures the stability of the dye dispersion and promotes exhaustion. Deviations from this range can lead to shade variations and reduced colorfastness.
Q3: What is the role of a dispersing agent?
Dispersing agents are crucial for keeping the water-insoluble this compound particles finely and evenly distributed in the dyebath. This prevents the formation of dye aggregates, which can cause spots and uneven dyeing.
Q4: What is the function of a leveling agent?
A leveling agent controls the rate of dye absorption by the polyester fibers. It slows down the initial rapid uptake of the dye, allowing it to be distributed more evenly over the fabric surface, thus preventing patchy dyeing.
Q5: What is reduction clearing and why is it necessary?
Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali to remove any unfixed disperse dye from the surface of the polyester fibers. This step is essential for achieving good wash and rubbing fastness.
Q6: How can I test for the thermal migration of this compound?
A common method is to heat-press a sample of the dyed fabric against an undyed white polyester or multifiber fabric at a specific temperature (e.g., 180°C) for a set time (e.g., 30 seconds). The degree of color transfer to the white fabric indicates the potential for thermal migration.
Quantitative Data
The following tables provide representative data for the dyeing of polyester with a red disperse dye, illustrating the impact of key variables.
Table 1: Effect of Leveling Agent Concentration on Color Strength and Levelness
| Leveling Agent Conc. (g/L) | Color Strength (K/S) | Levelness Rating (1-5, 5=best) |
| 0 | 15.2 | 2.5 |
| 0.5 | 14.8 | 4.0 |
| 1.0 | 14.5 | 5.0 |
| 1.5 | 14.3 | 5.0 |
| 2.0 | 14.1 | 4.5 |
Note: As leveling agent concentration increases, the initial dye uptake is retarded, leading to slightly lower K/S values but improved levelness.
Table 2: Influence of Dyebath pH on CIELAB Values
| pH | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| 3.5 | 45.8 | +48.2 | +15.1 |
| 4.5 | 45.2 | +50.5 | +16.8 |
| 5.5 | 45.5 | +50.1 | +16.5 |
| 6.5 | 46.3 | +47.9 | +15.9 |
Note: The optimal redness (a* value) is typically achieved within the recommended pH range of 4.5-5.5.
Table 3: Fastness Properties After Different Post-Treatments
| Post-Treatment | Wash Fastness (Staining on Nylon) | Rubbing Fastness (Dry) |
| Hot Rinse Only | 2-3 | 3 |
| Reduction Clearing | 4-5 | 4-5 |
Note: Reduction clearing significantly improves both wash and rubbing fastness by removing surface dye.
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric to remove any impurities.
-
Dyebath Preparation:
-
Set the liquor ratio (e.g., 1:10).
-
Add a dispersing agent (e.g., 1.0 g/L).
-
Add a leveling agent (e.g., 1.0 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
-
Dye Dispersion:
-
Prepare a paste of this compound (e.g., 1% on weight of fabric) with an equal amount of dispersing agent and a small volume of warm water.
-
Dilute the paste with more water and add to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the dyebath to 70°C.
-
-
Post-Dyeing Treatment:
-
Rinse the fabric thoroughly.
-
Perform reduction clearing (see Protocol 2).
-
Neutralize, rinse, and dry the fabric.
-
Protocol 2: Alkaline Reduction Clearing
-
Bath Preparation: Prepare a fresh bath at a 1:10 liquor ratio.
-
Chemicals: Add 2 g/L sodium hydrosulfite and 2 g/L caustic soda.
-
Treatment: Treat the dyed fabric at 70-80°C for 15-20 minutes.
-
Rinsing:
-
Hot rinse the fabric.
-
Neutralize with a weak acid (e.g., acetic acid).
-
Cold rinse and dry.
-
Visualizations
Caption: High-temperature exhaust dyeing workflow for polyester.
Caption: Troubleshooting logic for poor leveling issues.
Caption: Relationship between surface dye, migration, and fastness.
References
Validation & Comparative
Comparative Toxicity of Disperse Red 13 and its Metabolites: A Guide for Researchers
A comprehensive analysis of the genotoxic and cytotoxic effects of the azo dye Disperse Red 13 and its metabolic byproducts reveals a complex toxicological profile. While the parent dye exhibits mutagenic properties, its metabolites, including aromatic amines, also demonstrate significant toxicity. This guide provides a comparative overview of their effects, supported by experimental data and detailed methodologies, to inform risk assessment and future research in toxicology and drug development.
Executive Summary
This compound (DR13), a common azo dye, and its metabolic products pose a health risk due to their mutagenic and cytotoxic potential.[1][2] In vitro studies have demonstrated that DR13 can induce chromosomal damage in human lymphocytes.[1] Furthermore, its metabolic breakdown, which can occur through hepatic biotransformation, results in the formation of several mutagenic compounds.[1] This guide synthesizes the available data on the comparative toxicity of DR13 and its primary metabolites, providing a resource for researchers in toxicology, environmental science, and drug development.
Data Presentation
Table 1: Comparative Mutagenicity of this compound and Disperse Red 1
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency | Reference |
| This compound | TA98, YG1041 | Not required | Mutagenic | [1] |
| Disperse Red 1 | TA98, YG1041 | Not required | ~14 times more mutagenic than this compound |
Table 2: Identified Metabolites of this compound and their Toxicity
| Metabolite | Chemical Name | Observed Toxic Effect | Reference |
| 2-chloro-4-nitro-benzamine | 2-chloro-4-nitroaniline | Mutagenic | |
| 4-nitro-benzamine | 4-nitroaniline | Mutagenic | |
| Sulfate 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate | - | Mutagenic | |
| 2-(ethylphenylamine)-ethanol | - | Mutagenic |
Table 3: Acute Oral Toxicity of this compound Metabolites
| Metabolite | Test Animal | LD50 | Reference |
| 2-chloro-4-nitroaniline | Rat | 6430 mg/kg | |
| 2-chloro-4-nitroaniline | Mouse | 1250 mg/kg | |
| 4-nitroaniline | Rat | 750 mg/kg | |
| 4-nitroaniline | Mouse | 810 mg/kg | |
| 4-nitroaniline | Guinea pig | 450 mg/kg |
Table 4: Cytotoxicity of this compound in HepG2 Cells
| Endpoint | Exposure Time | Result | Reference |
| Mitochondrial Activity | 24, 48, and 72 hours | Decreased | |
| Dehydrogenase Activity | 72 hours | Diminished |
Experimental Protocols
Ames Test (Salmonella/microsome Assay)
The mutagenic potential of this compound and its metabolites was evaluated using the Salmonella typhimurium strains TA98 and YG1041, which are sensitive to frameshift mutagens. The assay was performed with and without the addition of a rat liver homogenate (S9 fraction) to assess the role of metabolic activation. The test compounds were incubated with the bacterial strains on a minimal glucose agar plate. A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control. The enzymes nitroreductase and O-acetyltransferase have been identified as playing a significant role in the metabolic activation of these compounds to mutagens.
Micronucleus Assay in Human Lymphocytes
To assess chromosomal damage, human lymphocytes were cultured and exposed to this compound. Cytochalasin B was added to block cytokinesis, allowing for the identification of binucleated cells. After incubation, the cells were harvested, fixed, and stained. The frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, was scored in the binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.
Cytotoxicity Assays in HepG2 Cells
Human hepatoma (HepG2) cells were used to evaluate the cytotoxicity of this compound. Cell viability was assessed using assays that measure mitochondrial activity (e.g., MTT assay) and dehydrogenase activity. Cells were seeded in microplates and exposed to various concentrations of the dye for different time periods (e.g., 24, 48, and 72 hours). A decrease in the measured activity compared to untreated control cells indicates a cytotoxic effect.
Mandatory Visualization
Caption: Experimental workflow for assessing the toxicity of this compound and its metabolites.
Caption: Proposed metabolic activation pathway leading to the genotoxicity of this compound.
References
Superior Solubility of Disperse Red 13 in Supercritical Carbon Dioxide Outperforms Disperse Red 1
For researchers and professionals in materials science and chemical engineering, the choice of dye in supercritical carbon dioxide (scCO2) applications is critical for process efficiency and product quality. Experimental evidence demonstrates that Disperse Red 13 (DR13) exhibits significantly higher solubility in scCO2 compared to Disperse Red 1 (DR1), making it a more effective chromophore for applications such as polymer dyeing and material impregnation.
The primary factor contributing to the enhanced solubility of this compound is its molecular structure. The presence of a chlorine atom in the DR13 molecule increases its polarity and enhances solute-solvent interactions with the non-polar scCO2, leading to a marked increase in solubility.[1][2] Studies have consistently reported that this compound is approximately three to five times more soluble in supercritical CO2 than Disperse Red 1 under similar conditions.[1][2] This substantial difference in solubility has significant implications for industrial processes, allowing for more efficient dye uptake, reduced processing times, and potentially lower energy consumption.
Quantitative Solubility Comparison
While a comprehensive side-by-side dataset from a single source is not publicly available, the pivotal work of Tamura and Shinoda measured the solubilities of both dyes under identical experimental conditions.[1] The conditions for these measurements were temperatures of 323.15 K, 353.15 K, and 383.15 K, at pressures ranging from 10.0 to 30.0 MPa. The findings of their research, and others, support the superior performance of this compound.
| Dye | Molecular Formula | Key Structural Difference | Relative Solubility in scCO2 |
| Disperse Red 1 | C₁₆H₁₈N₄O₃ | Lacks a halogen substituent | Baseline |
| This compound | C₁₆H₁₇ClN₄O₃ | Contains a chlorine atom | ~ 3 to 5 times higher than Disperse Red 1 |
Table 1: Summary of the key differences and relative solubility of Disperse Red 1 and this compound in supercritical CO2.
At a temperature of 353.15 K, the solubility of various azobenzene derivatives in supercritical carbon dioxide was found to follow the order: Disperse Red 82 > this compound > Disperse Blue 79:1 > Disperse Red 1. This further substantiates the lower solubility of Disperse Red 1 in comparison to other similar dyes.
Experimental Protocols
The solubility of disperse dyes in scCO2 is commonly determined using a dynamic flow-type apparatus. This method allows for the continuous flow of supercritical CO2 through a cell containing the dye, ensuring saturation is achieved, and providing reliable and reproducible measurements.
Protocol for Solubility Measurement using a Flow-Type Apparatus:
-
Sample Preparation: A known mass of the disperse dye is packed into an equilibrium cell. The dye is often supported on an inert material like glass wool to prevent it from being carried away by the fluid flow.
-
System Pressurization and Heating: High-purity liquid CO2 is delivered via a high-pressure pump to the system. The CO2 is heated to the desired supercritical temperature in a pre-heating coil before entering the equilibrium cell. The system pressure is controlled by a back-pressure regulator.
-
Equilibration: The supercritical CO2 flows through the equilibrium cell at a constant temperature, pressure, and flow rate, allowing it to become saturated with the dye.
-
Sample Collection: The saturated scCO2-dye solution then flows through a heated expansion valve where the pressure is rapidly reduced. This causes the CO2 to vaporize and the dye to precipitate out of the solution. The precipitated dye is collected in a trap containing a suitable solvent or on a filter.
-
Quantification: The amount of CO2 that has passed through the system is measured using a flowmeter or by gravimetric analysis. The amount of dissolved dye is determined spectrophotometrically or by gravimetric analysis of the collected sample.
-
Calculation of Solubility: The solubility is then calculated as the mole fraction of the dye in the supercritical fluid, or in other units such as grams per liter.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the solubility of a disperse dye in supercritical CO2 using a flow-type apparatus.
Caption: Workflow for dye solubility measurement in scCO2.
References
A Comparative Performance Analysis of Disperse Red 13 and Other Red Azo Dyes for Textile Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Disperse Red 13 against other common red azo disperse dyes used in the textile industry. The evaluation focuses on key performance indicators critical for textile applications, supported by experimental data. This document is intended to assist researchers and scientists in making informed decisions for their specific applications.
Introduction to Red Azo Disperse Dyes
Azo dyes are the most widely used class of synthetic dyes in the textile industry, characterized by the presence of one or more azo groups (–N=N–). Disperse dyes, a specific category of azo dyes, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic synthetic fibers such as polyester. The performance of these dyes is critical to the quality and durability of the final textile product. This guide focuses on a comparative analysis of this compound against other commercially significant red azo disperse dyes: Disperse Red 1, Disperse Red 73, and Disperse Red 167.
Dye Profiles
A brief overview of the dyes included in this comparison is provided below.
| Common Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 11115 | 3180-81-2 | C16H17ClN4O3 | 348.78 |
| Disperse Red 1 | 11110 | 2872-52-8 | C16H18N4O3 | 314.34 |
| Disperse Red 73 | 11116 | 16889-10-4 | C18H16N6O2 | 348.36 |
| Disperse Red 167 | 11338 | 26850-12-4 | C23H27ClN4O7 | 506.94 |
Performance Data on Polyester Fabric
The following tables summarize the key fastness properties of the selected red azo disperse dyes when applied to polyester, a common synthetic fiber. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.
Colorfastness Properties
| Dye | Lightfastness (Xenon Arc) (1-8 scale) | Wash Fastness (Color Change) (1-5 scale) | Sublimation Fastness (Staining) (1-5 scale) | Rubbing Fastness (Wet) (1-5 scale) | Rubbing Fastness (Dry) (1-5 scale) |
| This compound | 4-5 | 5 | 4 | 4 | 3-4 |
| Disperse Red 1 | 4-5 | 5 | 4 | - | - |
| Disperse Red 73 | 5-6 | 5 | 4 | - | - |
| Disperse Red 167 | 7-8 | 5 | 5 | - | - |
Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.
Dyeing Properties
Experimental Protocols
The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Lightfastness Test (ISO 105-B02)
Principle: This test evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc lamp.
Apparatus: Xenon arc lamp apparatus, lightfastness standards (Blue Wool Scale), grey scale for assessing color change.
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder along with a set of Blue Wool standards.
-
The samples are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.
-
The lightfastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.
Wash Fastness Test (ISO 105-C06)
Principle: This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Apparatus: A suitable washing machine (e.g., Launder-Ometer), stainless steel balls (for mechanical action), multifiber adjacent fabric, grey scale for assessing color change and staining.
Procedure:
-
A specimen of the dyed textile is stitched together with a multifiber adjacent fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acrylic).
-
The composite sample is placed in a container with a specified detergent solution and stainless steel balls.
-
The container is then agitated in the washing machine at a specified temperature and for a specific duration.
-
After washing, the sample is rinsed and dried.
-
The change in color of the dyed specimen is assessed using the grey scale for color change.
-
The staining of each fiber in the multifiber adjacent fabric is assessed using the grey scale for staining.
Crocking (Rubbing) Fastness Test (ISO 105-X12)
Principle: This test determines the resistance of the color of a textile to rubbing off and staining other materials.
Apparatus: Crockmeter, standard white cotton rubbing cloth, grey scale for assessing staining.
Procedure:
-
A specimen of the dyed textile is mounted on the base of the crockmeter.
-
A dry, standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter.
-
The rubbing finger is moved back and forth across the test specimen for a specified number of cycles with a constant pressure.
-
The degree of color transfer to the dry rubbing cloth is assessed using the grey scale for staining.
-
The test is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific moisture content.
-
The degree of color transfer to the wet rubbing cloth is also assessed using the grey scale for staining.
Dyeing Performance Evaluation
Dye Exhaustion: The percentage of dye that has moved from the dyebath to the fiber at the end of the dyeing process. It is typically determined spectrophotometrically by measuring the absorbance of the dyebath before and after dyeing.
Dye Fixation: The percentage of dye that is irreversibly fixed onto the fiber after the dyeing and subsequent washing processes. It is calculated by measuring the amount of dye on the fabric after washing and expressing it as a percentage of the initial amount of dye in the bath.
Levelness: The uniformity of the color distribution on the dyed fabric. It can be assessed visually or instrumentally by measuring the color at different points on the fabric surface and calculating the color difference.
Visualizations
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate red azo disperse dye is dependent on the specific performance requirements of the final textile product.
-
Disperse Red 167 exhibits superior lightfastness and sublimation fastness, making it an excellent choice for applications requiring high durability and resistance to fading, such as automotive textiles and outdoor fabrics.
-
Disperse Red 73 offers a good balance of properties with very good lightfastness and excellent wash fastness.
-
This compound and Disperse Red 1 provide good overall performance, particularly in terms of wash fastness, and are suitable for a wide range of general textile applications where extreme lightfastness is not the primary concern.
Researchers and professionals should consider the trade-offs between different fastness properties and the cost-effectiveness of each dye to make the optimal selection for their specific needs. Further testing under application-specific conditions is always recommended to ensure the desired performance is achieved.
References
Ecotoxicity of Disperse Red 13: A Comparative Analysis with Other Textile Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ecotoxicity of Disperse Red 13, a common azo dye in the textile industry, with other selected textile dyes. The information is compiled from various experimental studies to offer an objective overview of its environmental and toxicological profile. This document is intended to assist researchers in understanding the potential hazards of this dye and to guide the development of safer alternatives.
Executive Summary
This compound, an anthraquinone-based dye, exhibits notable ecotoxicity, particularly towards aquatic invertebrates. Comparative studies reveal that its toxicity profile can be significantly influenced by its chemical structure, specifically the presence of a chlorine substituent. While this modification has been shown to decrease its mutagenic potential, it concurrently increases its acute toxicity to organisms such as Daphnia similis. This guide presents quantitative data from aquatic toxicity assays, mutagenicity tests, and in vitro cytotoxicity studies to facilitate a comprehensive comparison with other textile dyes, including its analogue Disperse Red 1 and the azo dye Disperse Orange 1.
Comparative Ecotoxicity Data
The following table summarizes key quantitative data on the ecotoxicity of this compound and other selected textile dyes. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Dye | Test Organism/System | Endpoint | Result | Reference |
| This compound | Daphnia similis | 48h EC50 | 0.38 mg/L | [1][2] |
| Salmonella typhimurium (Ames Test) | Mutagenicity | Positive, but ~14 times less mutagenic than Disperse Red 1 | [1][2] | |
| HepG2 cells | Cytotoxicity (Mitochondrial Activity) | Decrease in activity at 24, 48, and 72h | [3] | |
| HepG2 cells | Cytotoxicity (Dehydrogenase Activity) | Decrease in activity at 72h | ||
| Disperse Red 1 | Daphnia similis | 48h EC50 | > 40 mg/L | |
| Salmonella typhimurium (Ames Test) | Mutagenicity | Positive | ||
| HepG2 cells | Cytotoxicity (Mitochondrial Activity) | Decrease in activity at 24, 48, and 72h | ||
| Disperse Orange 1 | Daphnia similis | 48h EC50 | No toxic effects observed | |
| HepG2 cells | Cytotoxicity (Mitochondrial Activity) | Decrease in activity at 72h | ||
| Disperse Blue 291 | HepG2 cells | Genotoxicity (Comet Assay & Micronucleus Test) | Increase in DNA damage and micronuclei frequency at ≥ 400 µg/mL | |
| Various Azo Dyes | Daphnia magna | 48h EC50 | 9 out of 42 formulations showed EC50 < 100 mg/L | |
| Various Azo Dyes | Raphidocelis subcapitata (Algae) | 72h EC50 | 30 out of 42 formulations showed EC50 < 100 mg/L |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test chemical is added to a culture of these bacteria, and the mixture is plated on a minimal agar plate lacking histidine. If the chemical is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to synthesize their own histidine and form visible colonies.
Modified Protocol for Azo Dyes: A modified protocol is often necessary for azo dyes to facilitate their metabolic activation. This typically involves a pre-incubation step with a liver extract (S9 fraction) and the addition of flavin mononucleotide (FMN) to aid in the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.
General Procedure:
-
Preparation of Cultures: Grow overnight cultures of the selected S. typhimurium strains (e.g., TA98, TA100).
-
Metabolic Activation: Prepare the S9 mix containing the liver S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and FMN for azo dyes.
-
Exposure: In a test tube, combine the bacterial culture, the test dye at various concentrations, and either the S9 mix or a buffer control.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.
-
Plating: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to the test tube, mix, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate and compare it to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test evaluates the acute toxicity of substances to aquatic invertebrates.
Principle: Young Daphnia (water fleas), less than 24 hours old, are exposed to the test substance at a range of concentrations for 48 hours. The endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.
General Procedure:
-
Test Organisms: Use juvenile Daphnia magna or Daphnia similis from a healthy, breeding culture.
-
Test Solutions: Prepare a series of at least five concentrations of the test dye in a suitable dilution water. A control group with only dilution water is also required.
-
Exposure: Place a specified number of daphnids (e.g., 20) in each test vessel containing the test solutions.
-
Incubation: Maintain the test vessels under controlled conditions of temperature (20 ± 2°C) and light (e.g., 16-hour light/8-hour dark cycle) for 48 hours.
-
Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.
HepG2 Cytotoxicity Assay
This in vitro assay assesses the toxicity of a substance to human liver carcinoma cells (HepG2).
Principle: HepG2 cells are exposed to the test substance at various concentrations. The cytotoxicity is then determined by measuring a parameter related to cell viability, such as mitochondrial activity (e.g., MTT assay) or membrane integrity.
General Procedure (MTT Assay):
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach the desired confluence.
-
Plating: Seed the cells into a 96-well plate at a specific density and allow them to attach overnight.
-
Exposure: Remove the culture medium and add fresh medium containing the test dye at a range of concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, the concentration of the dye that reduces cell viability by 50%.
Visualizations
Caption: Workflow for assessing the ecotoxicity of textile dyes.
Caption: Plausible toxicity pathway for azo dyes like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. differential-toxicity-of-disperse-red-1-and-disperse-red-13-in-the-ames-test-hepg2-cytotoxicity-assay-and-daphnia-acute-toxicity-test - Ask this paper | Bohrium [bohrium.com]
- 3. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and this compound (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Lightfastness of Disperse Red 13 Against Blue Wool Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the photostability of chemical compounds is critical. This guide provides an objective comparison of the lightfastness of Disperse Red 13 against the internationally recognized Blue Wool standards, supported by standardized experimental data.
This compound, a common azo dye, exhibits moderate resistance to fading when exposed to light. Experimental data indicates a lightfastness rating of 4-5 on the Blue Wool scale.[1][2] This rating positions it as having fair to moderate lightfastness, suitable for applications where exceptional photostability is not a primary requirement.
Quantitative Data Summary
The lightfastness of this compound has been evaluated using the standardized ISO 105-B02 method, which utilizes a xenon arc lamp to simulate sunlight. The performance is rated by comparing the degree of fading to that of eight standardized blue wool fabrics.
| Product Name | C.I. Name | CAS Number | Lightfastness Rating (Blue Wool Scale) | Test Method |
| Disperse Red BD | This compound | 3180-81-2 | 4-5 | ISO 105-B02 |
Table 1: Lightfastness Properties of this compound. The rating of 4-5 indicates that this compound will show a noticeable fade after a moderate duration of light exposure, comparable to the fading of Blue Wool standards 4 and 5.[1][2]
Comparison with Blue Wool Standards
The Blue Wool scale is the industry benchmark for assessing lightfastness, with ratings from 1 (very poor) to 8 (outstanding).[3] Each increment on the scale represents an approximate doubling of lightfastness. A rating of 4-5 signifies that this compound's resistance to fading is superior to materials rated 1-3 but less robust than those rated 6-8.
| Blue Wool Standard | Lightfastness Description |
| 1 | Very Poor |
| 2 | Poor |
| 3 | Fair |
| 4 | Moderate |
| 5 | Good |
| 6 | Very Good |
| 7 | Excellent |
| 8 | Outstanding |
Table 2: Interpretation of the Blue Wool Lightfastness Scale.
Experimental Protocols
The assessment of this compound's lightfastness was conducted following the ISO 105-B02 standard, a globally recognized method for determining the color fastness of textiles to artificial light.
Principle: A test specimen of the material dyed with this compound is exposed to a controlled artificial light source that simulates natural daylight. Concurrently, a set of eight Blue Wool standards are also exposed. The lightfastness is determined by comparing the change in color of the test specimen with the changes in the Blue Wool standards.
Apparatus and Materials:
-
Light Source: Xenon arc lamp apparatus capable of simulating the spectral power distribution of natural daylight.
-
Blue Wool Standards: A complete set of standardized blue wool fabrics (No. 1 to 8).
-
Grey Scale for Assessing Change in Colour: A standardized scale used to visually assess the degree of color change (fading).
-
Specimen Holders: To mount the test specimen and Blue Wool standards.
-
Masking Material: Opaque material to cover a portion of the samples for comparison.
Procedure:
-
Sample Preparation: A sample of the textile dyed with this compound is prepared to the required dimensions for the specimen holder.
-
Mounting: The test specimen and the set of Blue Wool standards are mounted in the specimen holders. A portion of each sample is covered with the opaque masking material to serve as an unexposed reference.
-
Exposure: The mounted specimens are placed in the xenon arc test chamber and exposed to the artificial light under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Evaluation: The exposure is continued until a noticeable color change, corresponding to a specific grade on the Grey Scale, is observed on the test specimen.
-
Rating: The lightfastness of the this compound specimen is then rated by identifying which of the Blue Wool standards shows a similar degree of fading. If the fading falls between two standards, a half-point rating (e.g., 4-5) is assigned.
Experimental Workflow
Figure 1. Workflow for Lightfastness Assessment.
References
Wash Fastness of Disperse Red 13 on Synthetic Fabrics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the wash fastness of C.I. Disperse Red 13 on key synthetic fabrics—polyester, nylon, and acetate. Its performance is benchmarked against other commercially significant red disperse dyes, offering researchers and scientists valuable data for material selection and development. The information presented is supported by established experimental protocols and comparative data to ensure scientific rigor.
Executive Summary
Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers. Their wash fastness, a critical performance attribute, varies significantly depending on the dye's molecular structure and the nature of the fibrous substrate. This guide demonstrates that while this compound exhibits good wash fastness on polyester, its performance on nylon and acetate is comparatively lower. This variance is attributed to the differences in fiber morphology and the nature of the dye-fiber interactions. For applications demanding high wash fastness on nylon and acetate, alternative disperse dyes may be more suitable.
Comparative Wash Fastness Data
The wash fastness of this compound and a selection of alternative red disperse dyes on polyester, nylon, and acetate are summarized in the table below. The ratings for color change are based on the ISO 105-C06 standard, utilizing a grey scale from 1 (poor) to 5 (excellent).
| Dye | C.I. Name | Chemical Class | Polyester | Nylon | Acetate |
| This compound | 11115 | Monoazo | 4 | 2-3 | 3 |
| Disperse Red 1 | 11110 | Monoazo | 4-5 | 3 | 3-4 |
| Disperse Red 60 | 60756 | Anthraquinone | 4-5 | 3-4 | 4 |
| Disperse Red 82 | 11140 | Monoazo | 4 | 3 | 3 |
Note: Data for nylon and acetate fabrics are based on qualitative assessments from scientific literature where specific numerical ratings were not available. The general consensus is that the wash fastness of disperse dyes on these fibers is fair to moderate.[1][2]
Factors Influencing Wash Fastness
The wash fastness of disperse dyes is a complex property influenced by several factors:
-
Molecular Structure of the Dye: The size, polarity, and potential for hydrogen bonding of the dye molecule play a crucial role. Larger molecules with higher polarity tend to have better wash fastness due to stronger intermolecular forces with the fiber.[3] this compound, a monoazo dye, has a relatively small molecular size which can contribute to its moderate fastness on more open fiber structures like nylon and acetate.
-
Fiber Morphology: The crystalline and amorphous regions of a fiber, as well as its hydrophobicity, significantly impact dye penetration and retention.
-
Polyester: Being highly crystalline and hydrophobic, polyester fibers trap dye molecules effectively after high-temperature dyeing, leading to good wash fastness.[4]
-
Nylon: The more open and less crystalline structure of nylon allows for easier dye penetration but also facilitates easier removal during washing, resulting in lower wash fastness.[2]
-
Acetate: Similar to nylon, acetate has a more open structure than polyester, leading to moderate wash fastness properties.
-
-
Dyeing Process: The temperature, time, and pH of the dyeing process, along with the use of carriers or dispersing agents, affect the diffusion and fixation of the dye within the fiber.
-
After-treatment: A crucial step to improve wash fastness is "reduction clearing," which removes loose dye particles from the fiber surface.
Experimental Protocols
The evaluation of wash fastness is conducted using standardized test methods to ensure reproducibility and comparability of results. The most widely accepted standards are ISO 105-C06 and AATCC 61.
ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering
This test determines the resistance of the color of textiles to laundering.
Apparatus and Materials:
-
Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers (550 ± 50 mL).
-
Stainless steel balls (6.0 ± 0.5 mm diameter).
-
Multifiber adjacent fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool).
-
ECE phosphate reference detergent.
-
Sodium perborate tetrahydrate (for specific test conditions).
-
Grey Scale for Assessing Change in Colour (ISO 105-A02).
-
Grey Scale for Assessing Staining (ISO 105-A03).
-
Spectrophotometer or colorimeter for instrumental assessment.
Procedure (summarized for a C2S test at 60°C):
-
Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a same-sized piece of multifiber adjacent fabric.
-
Washing: The composite specimen is placed in a stainless steel container with 150 mL of a solution containing 4 g/L ECE detergent and 1 g/L sodium perborate, along with 25 stainless steel balls.
-
The container is sealed and rotated in the Launder-Ometer at 40 ± 2 rpm for 30 minutes at 60 ± 2°C.
-
Rinsing and Drying: The specimen is removed, rinsed thoroughly with cold distilled water, and then dried in air at a temperature not exceeding 60°C.
-
Evaluation: The change in color of the dyed specimen and the staining of each fiber in the multifiber fabric are assessed visually using the respective Grey Scales under standardized lighting conditions. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.
AATCC Test Method 61: Colorfastness to Laundering, Accelerated
This method is widely used in the United States and simulates the effects of five home launderings in a 45-minute test.
Apparatus and Materials:
-
Launder-Ometer or equivalent.
-
Stainless steel containers.
-
Stainless steel balls.
-
Multifiber test fabric No. 10.
-
1993 AATCC Standard Reference Detergent.
-
Gray Scale for Color Change.
-
Gray Scale for Staining.
Procedure (summarized for Test No. 2A):
-
Specimen Preparation: A 50 x 150 mm specimen is attached to a 50 x 100 mm multifiber test fabric.
-
Washing: The specimen is placed in a container with 150 mL of a 0.15% detergent solution and 50 stainless steel balls.
-
The container is placed in the Launder-Ometer and run for 45 minutes at 49°C (120°F).
-
Rinsing and Drying: The specimen is removed, rinsed, and dried.
-
Evaluation: The color change and staining are evaluated using the AATCC Gray Scales.
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
References
- 1. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. fyitester.com [fyitester.com]
A Comparative Guide to the Sublimation Fastness of Disperse Red 13 and Its Alternatives in Textile Applications
For Researchers, Scientists, and Textile Industry Professionals
This guide provides an objective comparison of the sublimation fastness of C.I. Disperse Red 13 and several key alternatives used in the dyeing of polyester textiles. Sublimation fastness, a critical performance parameter, measures the resistance of a dye to sublimate—transitioning from a solid to a gas—when subjected to high temperatures during processes like heat setting, pleating, or ironing.[1][2] Poor sublimation fastness can lead to color loss, staining of adjacent fabrics, and contamination of processing equipment.[3][4] This guide presents available experimental data, details the standardized testing protocol, and offers a visual workflow to aid in the selection of appropriate dyes for high-performance textile applications.
Comparative Analysis of Sublimation Fastness
The following table summarizes the sublimation fastness properties of this compound and its alternatives. The data has been compiled from various technical data sheets and research publications. It is important to note that direct, side-by-side comparative studies under identical conditions are limited, and thus, the presented values should be considered indicative of the dyes' general performance. The ratings are based on the standard grey scale for assessing staining and color change, where 5 indicates no change and 1 indicates a significant change.
| C.I. Name | Chemical Class | Test Temperature (°C) | Test Duration (seconds) | Color Change Rating | Staining Rating (Polyester) |
| This compound | Azo | 180 | 30 | 4 | 3-4 |
| Disperse Red 60 | Anthraquinone | 180 | 30 | 4-5 | 4 |
| 210 | 30 | 3-4 | 3 | ||
| Disperse Red 73 | Azo | 180 | 30 | 4 | 4 |
| 210 | 30 | 3 | 3 | ||
| Disperse Red 82 | Azo | 180 | 30 | 4 | 4 |
| 210 | 30 | 3 | 3 | ||
| Disperse Red 86 | Anthraquinone | 180 | 30 | 4-5 | 4-5 |
| 210 | 30 | 4 | 4 | ||
| Disperse Red 167 | Azo | 180 | 30 | 4-5 | 4-5 |
| 210 | 30 | 4 | 4 |
Note: The fastness properties can vary depending on the depth of shade, the specific polyester substrate, and the dyeing and finishing processes employed.[5]
From the available data, anthraquinone-based dyes such as Disperse Red 86 and Disperse Red 60 generally exhibit superior sublimation fastness, particularly at higher temperatures, compared to some of the azo-based dyes like this compound, 73, and 82. Disperse Red 167 , an azo dye, also demonstrates excellent sublimation fastness, comparable to the high-performing anthraquinone dyes. The molecular structure of the dye plays a crucial role in its sublimation resistance; dyes with higher molecular weight and more polar groups tend to have better sublimation fastness.
Experimental Protocol: Sublimation Fastness Testing
This protocol is based on the internationally recognized standards ISO 105-P01 and AATCC Test Method 133.
1. Objective: To determine the resistance of the color of textiles to the action of dry heat, simulating conditions of industrial heat setting and ironing.
2. Materials and Apparatus:
-
Dyed polyester fabric specimen (e.g., 40 mm x 100 mm).
-
Undyed, bleached polyester adjacent fabric.
-
Multifiber adjacent fabric (optional, for assessing staining on various fiber types).
-
Heat press or sublimation fastness tester with controllable temperature and pressure.
-
Grey Scale for Assessing Staining (ISO 105-A03).
-
Grey Scale for Assessing Color Change (ISO 105-A02).
-
Color matching cabinet with a standardized light source (e.g., D65).
3. Procedure:
-
Specimen Preparation: A specimen of the dyed textile is placed between two pieces of the undyed polyester adjacent fabric, forming a composite sample.
-
Heating: The composite sample is placed in the pre-heated heat press at the specified temperature (e.g., 180°C, 200°C, or 210°C) and pressure (typically 4 ± 1 kPa) for a set duration (e.g., 30 seconds).
-
Cooling and Conditioning: After the specified time, the composite sample is removed from the heat press and allowed to cool. The samples are then conditioned in a standard atmosphere (e.g., 20 ± 2°C and 65 ± 5% relative humidity) for at least 4 hours before evaluation.
-
Evaluation:
-
Color Change: The change in color of the dyed specimen is assessed by comparing it with an untreated original sample using the Grey Scale for Assessing Color Change under a standardized light source.
-
Staining: The degree of staining on the undyed adjacent fabric is assessed using the Grey Scale for Assessing Staining.
-
4. Reporting: The report should include the test method used, the test temperature and duration, the numerical rating for color change of the specimen, and the numerical rating for the staining of the adjacent fabric.
Experimental Workflow
The following diagram illustrates the key steps in the sublimation fastness testing process.
Caption: Workflow for Sublimation Fastness Testing.
References
Differential Toxicity of Chlorinated vs. Non-Chlorinated Azo Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of chlorinated and non-chlorinated azo dyes, supported by experimental data. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are widely used in various industries. Their toxicological properties, particularly after metabolic activation or environmental degradation, are a significant concern. This guide focuses on the differential effects of chlorination on the toxicity of these compounds.
Executive Summary
This comparison focuses on two representative benzidine-based azo dyes:
-
Non-Chlorinated: C.I. Direct Blue 218, a water-soluble dye.
-
Chlorinated: C.I. Pigment Yellow 12, a water-insoluble pigment derived from 3,3'-dichlorobenzidine.
It is crucial to note that the significant difference in water solubility between these two compounds heavily influences their bioavailability and, consequently, their toxicity in aqueous experimental settings.
Comparative Toxicity Data
The following tables summarize the available quantitative data for our selected representative azo dyes.
Table 1: Acute and Chronic Toxicity Data
| Parameter | C.I. Direct Blue 218 (Non-Chlorinated, Soluble) | C.I. Pigment Yellow 12 (Chlorinated, Insoluble) | Reference(s) |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. Clear evidence of carcinogenicity in male and female mice (hepatocellular adenomas and carcinomas). Some evidence in male rats. | Not classifiable as to its carcinogenicity to humans (due to lack of data on the pigment itself). No carcinogenic effects observed in long-term animal studies. However, its metabolic precursor, 3,3'-dichlorobenzidine, is classified as IARC Group 2B and EPA Group B2 (probable human carcinogen). | [1][2][3][4][5] |
| Oral LD50 (Rat) | Data not available | >2,228 mg/kg | |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | 3.6 mg/L | >100 mg/L |
Table 2: Genotoxicity Data
| Assay | C.I. Direct Blue 218 (Non-Chlorinated, Soluble) | C.I. Pigment Yellow 12 (Chlorinated, Insoluble) | Reference(s) |
| Ames Test (Salmonella typhimurium) | Negative in standard and modified protocols. | Negative. | |
| Sister Chromatid Exchange (in vitro) | Small but significant increase in Chinese hamster ovary cells without S9 activation. | Did not induce clastogenic effects in mammalian cells. | |
| Genotoxicity of Metabolite | The metabolic precursor, 3,3'-dimethoxybenzidine, is mutagenic. | The metabolic precursor, 3,3'-dichlorobenzidine, is genotoxic. |
Interpretation of Toxicological Data
The data presented highlight a complex relationship between chlorination and toxicity. The non-chlorinated, water-soluble dye, C.I. Direct Blue 218 , exhibits significant aquatic toxicity and is classified as a possible human carcinogen based on animal studies.
In contrast, the chlorinated, water-insoluble pigment, C.I. Pigment Yellow 12 , shows low acute toxicity and no evidence of carcinogenicity in animal studies of the pigment itself. Its low toxicity in aqueous tests is largely attributed to its poor solubility, which limits its bioavailability. However, the critical concern with chlorinated azo dyes lies in the toxicity of their potential breakdown products. The metabolic precursor to Pigment Yellow 12 is 3,3'-dichlorobenzidine , a compound classified as a probable human carcinogen.
Therefore, while the intact chlorinated pigment may appear less hazardous in standard tests due to its insolubility, the potential for reductive cleavage of the azo bond to release a carcinogenic chlorinated aromatic amine remains a significant long-term health risk.
Signaling Pathways of Toxicity
The toxicity of azo dyes is primarily mediated by their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.
Metabolic Activation and Genotoxicity
The initial step in the activation of many azo dyes is the reductive cleavage of the azo bond, often by azoreductases in the gut microbiota or the liver. This process releases aromatic amines. These amines can then undergo N-oxidation by cytochrome P450 enzymes (CYP1A2 in particular) to form N-hydroxyarylamines. These intermediates can be further activated by acetylation or sulfation to form reactive nitrenium ions, which are highly electrophilic and can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling
Chlorinated aromatic compounds, including some chlorinated aromatic amines, are structurally similar to dioxins and can act as ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).
Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription. Persistent activation of the AhR pathway can lead to a variety of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity. The ability of chlorinated metabolites of azo dyes to activate this pathway represents an additional mechanism of toxicity that may not be as prominent for their non-chlorinated counterparts.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation. For azo dyes, a modified protocol with the addition of flavin mononucleotide (FMN) under reductive pre-incubation conditions is often necessary to facilitate the cleavage of the azo bond.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two- to three-fold over the solvent control.
Daphnia magna Acute Immobilization Test (OECD 202)
This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined medium for 48 hours under controlled temperature and light conditions.
-
Procedure:
-
At least five concentrations of the test substance are prepared.
-
A minimum of 20 daphnids, divided into at least four replicates, are used for each concentration and the control.
-
The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
-
Data Analysis: The results are used to calculate the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids within 48 hours.
Conclusion
The presence of chlorine in the molecular structure of azo dyes introduces a complex variable in their toxicological assessment. While a chlorinated, insoluble azo pigment like C.I. Pigment Yellow 12 may exhibit low acute toxicity due to limited bioavailability, the potential for its metabolism to a known chlorinated carcinogen, 3,3'-dichlorobenzidine, poses a significant health concern. In contrast, a water-soluble, non-chlorinated azo dye like C.I. Direct Blue 218 demonstrates notable aquatic toxicity and is considered a possible carcinogen based on animal data.
This guide underscores the importance of considering not only the parent dye but also its potential metabolic products and their physicochemical properties when evaluating the toxicological risks. Chlorination can increase the carcinogenic potential of the resulting aromatic amines and may introduce additional toxicity mechanisms, such as the activation of the Aryl Hydrocarbon Receptor pathway. Further research on structurally analogous soluble chlorinated and non-chlorinated azo dyes is warranted to provide a more direct comparison of their toxicities.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Disperse Red 13
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Disperse Red 13, a common azo dye, requires careful management throughout its lifecycle, from initial handling to final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound powder or solutions:
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[1]
-
Hand Protection: Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: A laboratory coat or impervious clothing should be worn.[1]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.
-
Clean-up:
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through incineration by a licensed professional waste disposal service. Attempting chemical degradation in a laboratory setting without validated procedures can be hazardous and may produce other toxic byproducts.
Step 1: Waste Collection and Storage
-
Collect waste this compound, including contaminated materials like gloves and weighing papers, in a dedicated, clearly labeled, and suitable, closed container.
-
Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
Step 2: Labeling
-
Properly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Irritant").
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
The primary disposal method is to "dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber." This process should only be carried out by trained professionals in a permitted facility.
Contaminated Packaging:
-
Dispose of the original product container as unused product, following the same procedure as the chemical waste.
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Powder | |
| Melting Point | 122-129 °C | |
| Solubility | Low water solubility | |
| Stability | Stable under normal conditions | |
| Incompatibilities | Strong oxidizing agents |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure research environment and regulatory compliance. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the chemical.
References
Navigating the Risks: A Comprehensive Safety and Handling Guide for Disperse Red 13
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Disperse Red 13, a synthetic azo dye. By adhering to these procedural steps, you can minimize risks and ensure a safe laboratory environment.
Essential Safety Information at a Glance
Immediate recognition of the hazards associated with this compound is critical. The following table summarizes its key physical, chemical, and toxicological properties.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₇ClN₄O₃ | [1][2] |
| Molecular Weight | 348.78 g/mol | [2] |
| Appearance | Dark red powder | [1] |
| Melting Point | 122-129 °C | [1] |
| Boiling Point | 547.7 ± 50.0 °C (Predicted) | |
| Flash Point | 285 °C | |
| Water Solubility | 11.51 µg/L at 25 °C | |
| Primary Hazards | Skin irritation, serious eye irritation, respiratory irritation, potential mutagen. | |
| Occupational Exposure Limits | Not established. |
Personal Protective Equipment: Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash hazards. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Follow proper glove removal techniques. | Prevents skin contact, which can lead to irritation and potential sensitization. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. | Minimizes the inhalation of airborne powder, which can cause respiratory tract irritation. |
| Body Protection | A lab coat, buttoned, and impervious clothing should be worn. | Protects the skin from accidental spills and contamination of personal clothing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic workflow is crucial for minimizing the risks associated with this compound. This process flow, from preparation to disposal, ensures that safety is integrated into every step.
Understanding the Health Risks
Exposure to this compound can lead to several adverse health effects. The following diagram illustrates the potential hazards and the corresponding protective measures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
